A Technical Guide to tert-Butyl 2-oxopiperazine-1-carboxylate
CAS Number: 889958-14-9 For Researchers, Scientists, and Drug Development Professionals Disclaimer: Detailed experimental data and specific applications for tert-Butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) are...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 889958-14-9
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and specific applications for tert-Butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) are limited in currently available scientific literature. This guide provides comprehensive information on its general properties, a proposed synthesis protocol based on established chemical principles, and discusses the well-documented applications of the broader 2-oxopiperazine scaffold in medicinal chemistry.
Introduction
tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic organic compound featuring a piperazinone core. The piperazine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to interact with various biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes this compound a valuable building block in organic synthesis, allowing for selective functionalization at the unprotected nitrogen atom. The 2-oxopiperazine moiety itself is of significant interest in drug discovery as it can act as a peptidomimetic, mimicking the turn structures of peptides and thereby modulating protein-protein interactions.[1][2][3][4][5]
Physicochemical Properties
The fundamental physicochemical properties of tert-Butyl 2-oxopiperazine-1-carboxylate are summarized below. This data is primarily sourced from chemical suppliers.[6]
A potential synthetic pathway could involve the reaction of N-Boc protected ethylenediamine with a suitable two-carbon electrophile that can undergo cyclization to form the lactam.
tert-Butyl 2-oxopiperazine-1-carboxylate chemical properties
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2-oxopiperazine-1-carboxylate, a Boc-protected derivative of 2-oxopiperazine, is a heterocyclic building block with potential applic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-oxopiperazine-1-carboxylate, a Boc-protected derivative of 2-oxopiperazine, is a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. The presence of the N-Boc protecting group allows for selective functionalization at the second nitrogen atom, making it a valuable intermediate in the construction of more complex molecules. The 2-oxopiperazine core is a recognized scaffold in numerous biologically active compounds, highlighting the potential of its derivatives in drug discovery programs.[1][2][3] This technical guide provides a summary of the available chemical properties, a proposed synthesis protocol, and an overview of the potential reactivity and applications of this compound.
Chemical and Physical Properties
Quantitative data for tert-butyl 2-oxopiperazine-1-carboxylate is limited in publicly available literature. The following tables summarize the available computed and basic supplier-provided data. It is important to note the absence of experimentally determined physical properties such as melting and boiling points. For reference, the melting point of the unprotected 2-oxopiperazine is 136-140 °C.[3]
Dissolve ethylenediamine (1.0 eq) in DCM in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
Add a solution of Boc₂O (0.95 eq) in DCM dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, wash the reaction mixture with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate.
Step 2: Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate
Materials: tert-Butyl (2-aminoethyl)carbamate, chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), a suitable solvent (e.g., DCM or THF).
Procedure:
Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) and the non-nucleophilic base (2.2 eq) in the chosen solvent and cool to 0 °C.
Add chloroacetyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC for the formation of the acylated intermediate and subsequent cyclization.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-oxopiperazine-1-carboxylate.
Reactivity and Applications in Drug Development
The reactivity of tert-butyl 2-oxopiperazine-1-carboxylate is primarily dictated by the N-Boc protecting group and the free secondary amine. The Boc group is stable under many conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the unprotected 2-oxopiperazine.[5][6] The free secondary amine can undergo various reactions, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents.
The 2-oxopiperazine scaffold is a key structural motif in a variety of biologically active compounds and natural products.[1][2] Its presence in a molecule can influence physicochemical properties such as solubility and polarity, which are critical for pharmacokinetic profiles. The rigid, cyclic structure of the 2-oxopiperazine core can also serve as a conformational constraint, which is a valuable strategy in drug design to enhance binding affinity and selectivity for a biological target.
While specific applications for tert-butyl 2-oxopiperazine-1-carboxylate are not widely reported, its role as a building block can be inferred. It provides a platform for the synthesis of libraries of substituted 2-oxopiperazine derivatives for screening in various drug discovery programs, including those targeting cancer, infectious diseases, and central nervous system disorders. The versatility of the piperazine ring in medicinal chemistry suggests that this compound is a useful tool for the synthesis of novel therapeutic agents.[7]
For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of piperazine, a scaffold present in numerous clinically approved drugs, this compound offers a versatile platform for the synthesis of novel therapeutic agents. The presence of a Boc-protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen, while the lactam functionality provides a key site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of new pharmaceuticals.
Chemical and Physical Properties
A summary of the key quantitative data for tert-butyl 2-oxopiperazine-1-carboxylate is presented in the table below for easy reference and comparison.
Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate
The synthesis of tert-butyl 2-oxopiperazine-1-carboxylate can be achieved through a multi-step process starting from readily available starting materials. A general and plausible synthetic route is outlined below. This protocol is based on established methods for the synthesis of similar piperazine derivatives.
Experimental Protocol
Step 1: Mono-Boc protection of ethylenediamine
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to yield N-Boc-ethylenediamine.
Step 2: Cyclization to form the piperazinone ring
Dissolve N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane.
Add a base, for example triethylamine (2.0 eq).
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.
Allow the reaction to stir at room temperature for 12-24 hours.
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to afford tert-butyl 2-oxopiperazine-1-carboxylate.
Applications in Drug Development
Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, and central nervous system effects. While specific applications of tert-butyl 2-oxopiperazine-1-carboxylate are still emerging, its structural motifs suggest its utility as a key intermediate in the synthesis of novel drug candidates.
The Boc-protected nitrogen allows for controlled and directed synthesis, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The exposed secondary amine in the piperazine ring is a nucleophilic site that can be readily functionalized to build more complex molecules. This makes tert-butyl 2-oxopiperazine-1-carboxylate a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
For instance, it can serve as a precursor for the synthesis of inhibitors of enzymes or modulators of receptors where the piperazine core acts as a central scaffold to correctly orient pharmacophoric groups. Its role in enhancing the bioavailability of active pharmaceutical ingredients is another area of interest for researchers.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.
An In-depth Technical Guide to tert-Butyl 2-oxopiperazine-1-carboxylate
This technical guide provides a comprehensive overview of tert-butyl 2-oxopiperazine-1-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document det...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of tert-butyl 2-oxopiperazine-1-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its structure, physicochemical properties, and synthetic approaches, with a focus on data presentation and experimental protocols.
Core Structure and Properties
tert-Butyl 2-oxopiperazine-1-carboxylate is a Boc-protected derivative of 2-oxopiperazine. The 2-oxopiperazine core is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2] Derivatives of 2-oxopiperazine have been investigated for a range of therapeutic applications, including as PAR1 antagonists, potential antiobesity agents, and as inhibitors of the dengue virus.[][4][5] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means to functionalize the piperazine ring, making this compound a versatile intermediate in organic synthesis.
Table 1: Physicochemical Properties of tert-Butyl 2-oxopiperazine-1-carboxylate
A definitive, published experimental protocol for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate was not identified in the performed searches. However, the synthesis of related piperazine and piperidine carboxylates provides a strong basis for a potential synthetic route. A general and plausible approach would involve the Boc-protection of a suitable piperazine precursor.
Representative Experimental Protocol: Synthesis of a Boc-Protected Piperazine Derivative
The following protocol for the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate illustrates a common method for N-Boc protection and subsequent functionalization of a piperazine ring. This can be adapted for the synthesis of the target molecule.
Materials:
N-Boc-piperazine
Triethylamine (Et₃N)
Anhydrous Tetrahydrofuran (THF)
tert-Butyl bromoacetate
Saturated sodium hydrogen carbonate solution
Ethyl acetate
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).
Add tert-butyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.
Stir the reaction mixture at 60 °C overnight.
After cooling to room temperature, add saturated sodium hydrogen carbonate solution (15 mL).
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers and dry over anhydrous Na₂SO₄.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the final product.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a Boc-protected piperazine derivative, which is conceptually applicable to the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.
A generalized synthetic workflow for Boc-protected piperazines.
Role in Drug Discovery and Development
The 2-oxopiperazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This makes derivatives of 2-oxopiperazine, including tert-butyl 2-oxopiperazine-1-carboxylate, valuable building blocks for the synthesis of novel therapeutic agents.
The incorporation of the 2-oxopiperazine moiety has been explored in the development of:
Antiviral agents: Specifically as inhibitors of the dengue virus NS4B protein.[]
Antagonists for G-protein coupled receptors: Such as the Protease-Activated Receptor 1 (PAR1), which is involved in thrombosis.[4]
Melanocortin-4 Receptor (MC4R) agonists: Investigated as potential treatments for obesity.[5]
Peptidomimetics: The rigid structure of the 2-oxopiperazine ring can be used to mimic peptide turns, which is a common strategy in drug design to improve stability and bioavailability.[]
The use of the Boc protecting group in tert-butyl 2-oxopiperazine-1-carboxylate allows for the selective modification of the piperazine ring, enabling the synthesis of a diverse library of compounds for screening against various biological targets. The development of efficient synthetic routes to such building blocks is therefore of significant interest to the pharmaceutical industry.[8]
A Technical Guide to tert-Butyl 2-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-Butyl 2-oxopiperazine-1-carboxylate, a heterocyclic building block pertinent to pharmaceutica...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-oxopiperazine-1-carboxylate, a heterocyclic building block pertinent to pharmaceutical and chemical research. This document outlines its chemical identity, properties, and its role in synthetic applications.
Chemical Identity and Synonyms
tert-Butyl 2-oxopiperazine-1-carboxylate is a mono-Boc-protected derivative of 2-oxopiperazine. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective chemical transformations at the other nitrogen. While the compound is systematically named, it is also known by a few alternative designations in chemical supplier catalogs. Notably, many sources indicate that this specific chemical has no common synonyms, highlighting the importance of using its precise chemical name and CAS number for identification.[1]
The quantitative physicochemical properties of tert-Butyl 2-oxopiperazine-1-carboxylate are summarized below. These properties are crucial for its application in chemical synthesis, influencing factors such as solubility, reactivity, and storage conditions.
tert-Butyl 2-oxopiperazine-1-carboxylate primarily serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its utility stems from the piperazine scaffold, a common motif in pharmacologically active compounds, and the presence of the Boc protecting group.
This compound is utilized as a chemical raw material and a pharmaceutical intermediate.[3] The protected piperazinone structure allows for the introduction of various substituents at the unprotected secondary amine, enabling the synthesis of diverse chemical libraries for screening and the development of novel therapeutic agents. While specific applications in the synthesis of named drug candidates are not widely documented in public literature, its structural class is of significant interest in the development of treatments for a range of diseases.
Logical Relationship: Chemical Classification
The following diagram illustrates the classification of tert-Butyl 2-oxopiperazine-1-carboxylate within the broader family of organic compounds.
Caption: Hierarchical classification of the target compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically citing the use of tert-Butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) are not extensively available in the public domain. However, its application as a synthetic intermediate would typically involve standard organic chemistry reactions. A general experimental workflow for its use in, for example, an N-alkylation reaction is depicted below.
Caption: A generalized workflow for N-alkylation.
Disclaimer: This generalized protocol is for illustrative purposes only. Researchers must consult relevant literature and safety data for specific reaction conditions and handling procedures.
Safety Information
According to supplier safety data, tert-Butyl 2-oxopiperazine-1-carboxylate is associated with the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-Oxopiperazine
For Researchers, Scientists, and Drug Development Professionals Abstract N-Boc-2-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-2-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a lactam moiety within a piperazine ring and a Boc-protecting group, allows for selective functionalization and the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-Boc-2-oxopiperazine, offering experimental protocols and tabulated data to support researchers in its effective utilization.
Introduction
Piperazine and its derivatives are privileged scaffolds in pharmacology, appearing in numerous approved drugs across various therapeutic areas. The introduction of an oxo group and a tert-butoxycarbonyl (Boc) protecting group onto the piperazine core, as in N-Boc-2-oxopiperazine, offers a strategic advantage in synthetic chemistry. The Boc group provides a stable yet readily cleavable protecting group for one of the nitrogen atoms, enabling selective reactions at the other nitrogen or modification of the lactam functionality. This guide details a common and efficient method for the synthesis of N-Boc-2-oxopiperazine and provides a thorough summary of its key characterization data.
Synthesis of N-Boc-2-Oxopiperazine
The most straightforward and widely adopted synthesis of N-Boc-2-oxopiperazine involves the N-acylation of 2-oxopiperazine (also known as piperazin-2-one) with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild conditions with high yield and purity.
Synthesis Pathway
The reaction scheme for the synthesis of N-Boc-2-oxopiperazine is illustrated below.
Caption: Synthesis of N-Boc-2-oxopiperazine.
Experimental Protocol
Materials:
2-Oxopiperazine (piperazin-2-one)
Di-tert-butyl dicarbonate (Boc₂O)
Dichloromethane (DCM), anhydrous
Triethylamine (TEA, optional, as a base)
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Round-bottom flask
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Procedure:
To a stirred solution of 2-oxopiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM), di-tert-butyl dicarbonate (1.05-1.1 equivalents) is added portion-wise at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.
The reaction mixture is stirred at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is washed sequentially with water, a 5% citric acid solution, and brine.
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
The resulting crude product is typically a white to off-white solid and is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-2-oxopiperazine. The following table summarizes the key analytical data for this compound.
Expected [M+H]⁺: 201.12. Common fragments may include loss of isobutylene (M-56) and loss of the Boc group (M-100).
Experimental Workflow Overview
The general workflow for the synthesis and characterization of N-Boc-2-oxopiperazine is depicted in the following diagram.
Caption: General experimental workflow.
Conclusion
This technical guide provides a detailed and practical resource for the synthesis and characterization of N-Boc-2-oxopiperazine. The described protocol offers a reliable method for obtaining this versatile building block in high purity. The comprehensive characterization data serves as a valuable reference for researchers to ensure the quality of their synthesized material, facilitating its successful application in the development of novel therapeutics and other advanced chemical entities.
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Piperazine-1-carboxylate (Boc-Piperazine)
Introduction: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of tert-butyl piperazine-1-carboxylate, commonly referred to as Boc-piperazine. Whil...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of tert-butyl piperazine-1-carboxylate, commonly referred to as Boc-piperazine. While the term "Boc-piperazinone" might refer to structures like tert-butyl 3-oxopiperazine-1-carboxylate, the vast majority of scientific literature and commercial availability corresponds to Boc-piperazine (CAS No: 57260-71-6). This document focuses on the latter, a critical building block for researchers, scientists, and drug development professionals due to its role as a versatile intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1][2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders it significantly less nucleophilic, which allows for selective functionalization of the unprotected secondary amine.[1]
Core Physical and Chemical Properties
Boc-piperazine is typically a white to off-white or yellowish crystalline solid that is stable under standard laboratory conditions.[1][5][6] For optimal long-term preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1][3]
Soluble in common organic solvents like dichloromethane, methanol, ethanol, and ethyl acetate.[5][10][11] Does not mix well with water.[8]
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Boc-piperazine.
Table 2: Spectroscopic Data for Boc-Piperazine
Technique
Description of Characteristic Signals
¹H NMR
The proton NMR spectrum typically shows a large singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The four protons on the carbons adjacent to the Boc-protected nitrogen appear as a triplet around δ 3.4-3.6 ppm, while the four protons adjacent to the free -NH group appear as a triplet around δ 2.8-3.1 ppm. A broad singlet for the N-H proton is also observed.[12]
¹³C NMR
The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbons of the piperazine ring will appear in the range of 40-50 ppm. The carbonyl carbon of the Boc group is observed around 155 ppm.
IR Spectroscopy
The IR spectrum displays a characteristic strong absorption band for the C=O stretch of the carbamate group around 1690-1700 cm⁻¹. An N-H stretching band for the secondary amine is typically observed in the region of 3200-3400 cm⁻¹.[12]
Mass Spectrometry
Mass spectral analysis confirms the molecular weight of the compound. For example, APCI-MS may show a peak corresponding to the [M+H]⁺ ion at m/z = 187.[12]
Chemical Reactivity and Key Transformations
The utility of Boc-piperazine in organic synthesis stems from the differential reactivity of its two nitrogen atoms. The free secondary amine is a versatile nucleophile, while the Boc-protected nitrogen is stable under a wide range of conditions but can be easily cleaved when desired.[1][8]
N-Functionalization : The unprotected secondary amine readily participates in various coupling reactions. It is widely used in Buchwald-Hartwig amination reactions with aryl halides to form N-arylpiperazine derivatives, which are common motifs in drug candidates.[2][3][11]
Boc Group Deprotection : The Boc group is stable under many synthetic conditions but can be readily removed under acidic conditions.[1] The most common reagent for this deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] Hydrochloric acid (HCl) in an organic solvent is also frequently used.[12]
Caption: Core reactivity pathways of Boc-piperazine.
Experimental Protocols
Protocol 1: High-Yield Synthesis of N-Boc-Piperazine from Diethanolamine
This three-step industrial-scale synthesis avoids using piperazine as a starting material, utilizing the cost-effective diethanolamine to achieve high yields and purity.[1][2][13]
Caption: High-yield synthesis of Boc-piperazine.
Methodology:
Step 1: Chlorination: In a suitable reactor, react diethanolamine with thionyl chloride (molar ratio of approximately 1:2.75-3.25) to generate bis(2-chloroethyl)amine.[2][13] This step is typically performed in a controlled manner to manage the exothermic reaction and is often used directly in the next step without extensive purification.[2]
Step 2: Boc Protection: React the resulting bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.[1] The molar ratio of Boc₂O to the initial diethanolamine should be approximately 1:1.[13] This forms tert-butyl bis(2-chloroethyl)carbamate.
Step 3: Aminolysis and Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water (the molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1).[2][13] Raise the temperature to approximately 60°C and maintain for about 2.5 hours.[2][13]
Work-up and Purification: After cooling the reaction mixture to below 25°C, perform a liquid-liquid extraction using a solvent such as ethyl acetate.[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-piperazine product.[2][13] Yields for this method can be as high as 94% with purity over 99%.[13][14]
Protocol 2: Deprotection of the Boc Group
This protocol describes the standard method for removing the Boc protecting group to yield the free piperazine, which can then be used in subsequent reactions.
Methodology:
Reaction Setup: Dissolve the Boc-piperazine derivative in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.[1]
Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) at a final concentration of 20-50% is common.[1] Alternatively, a solution of HCl in an organic solvent (e.g., 6N HCl) can be used.[12]
Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Work-up: Remove the solvent and excess acid under reduced pressure. If a non-volatile acid like HCl was used, the resulting piperazine salt can be isolated. To obtain the free base, the aqueous phase can be basified with a solid base like KOH to pH 11 and then extracted with an organic solvent.[12]
Protocol 3: Analytical Quantification by LC-MS
LC-MS is a highly sensitive and selective method for assessing the purity of Boc-piperazine and quantifying related impurities, such as unreacted piperazine or the di-Boc-piperazine byproduct.[15]
Caption: General workflow for LC-MS purity analysis.
Representative Methodology:
Sample Preparation: Prepare a stock solution of the Boc-piperazine sample in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions for a calibration curve if absolute quantification is needed.
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Analysis Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of Boc-piperazine (m/z 187.1) and any relevant impurities, or full scan mode for impurity profiling. For higher selectivity and sensitivity, tandem MS (MS/MS) can be used.[15]
Data Analysis: Integrate the peak areas of the chromatogram to determine the relative purity of the sample or quantify against a standard calibration curve.
Spectroscopic and Synthetic Data for tert-butyl 2-oxopiperazine-1-carboxylate Currently Unavailable in Public Domain
A comprehensive search for detailed spectroscopic data and a specific, reproducible synthesis protocol for tert-butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) has yielded insufficient information to compile an in-...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive search for detailed spectroscopic data and a specific, reproducible synthesis protocol for tert-butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) has yielded insufficient information to compile an in-depth technical guide. While the existence of this compound is confirmed through various chemical suppliers, crucial experimental data including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) are not publicly available. Furthermore, a detailed, step-by-step experimental protocol for its synthesis and characterization could not be located in the searched scientific literature and chemical databases.
Tert-butyl 2-oxopiperazine-1-carboxylate, with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol , is a protected derivative of 2-oxopiperazine. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a potentially valuable building block in medicinal chemistry and organic synthesis, allowing for selective reactions at the unprotected secondary amine.
Despite its potential utility, the absence of published spectroscopic data prevents the creation of a detailed reference guide for researchers. Such a guide would typically include tabulated spectral data for easy comparison and verification of synthesized materials.
Similarly, the lack of a detailed and validated synthesis protocol hinders its reliable preparation in a laboratory setting. While general methods for the synthesis of piperazine derivatives are known, a specific and optimized procedure for tert-butyl 2-oxopiperazine-1-carboxylate is not described in the available resources.
Researchers and drug development professionals interested in this compound are advised to:
Consider the synthesis of the compound through established methods for N-Boc protection of similar cyclic diamines, followed by rigorous characterization to confirm its identity.
Consult specialized chemical synthesis services that may have access to proprietary data or can perform custom synthesis and characterization.
Below is a conceptual workflow for the characterization of a synthesized compound, such as tert-butyl 2-oxopiperazine-1-carboxylate, which highlights the types of data that would be necessary for a complete technical guide.
Caption: Conceptual workflow for the synthesis and spectroscopic characterization of a chemical compound.
Due to the current lack of available data, it is not possible to provide the requested detailed technical guide on tert-butyl 2-oxopiperazine-1-carboxylate. Further research and publication by the scientific community are required to make this information accessible.
Foundational
tert-Butyl 2-oxopiperazine-1-carboxylate safety and handling
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-oxopiperazine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guid...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for tert-Butyl 2-oxopiperazine-1-carboxylate and structurally similar compounds. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to all applicable institutional and governmental safety protocols.
Introduction
tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic organic compound utilized as a building block in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active molecules. Due to its reactive nature and potential for biological activity, a thorough understanding of its safety and handling is paramount for all personnel who may come into contact with it. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
While a specific, comprehensive safety data sheet for tert-Butyl 2-oxopiperazine-1-carboxylate (CAS No. 889958-14-9) is not widely available, data from structurally related compounds, such as tert-butyl 3-oxopiperazine-1-carboxylate, suggest a similar hazard profile.[1] The primary hazards are anticipated to be:
Skin Irritation: May cause redness and irritation upon contact.[1]
Serious Eye Irritation: May cause significant eye irritation, potentially leading to damage if not addressed promptly.[1]
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]
Based on analogous compounds, the GHS classification is likely to include:
Quantitative data for tert-Butyl 2-oxopiperazine-1-carboxylate is limited. The following table summarizes available information for the compound and its 3-oxo isomer for comparison.
Work Area: Always handle tert-Butyl 2-oxopiperazine-1-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3][4][5]
Avoiding Contamination: Do not eat, drink, or smoke in areas where the compound is handled.[3] Wash hands thoroughly after handling.[3]
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]
Protocol for Safe Storage:
Container: Keep the container tightly closed and properly labeled.[3][4]
Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, a temperature of -20°C is recommended.[2]
Accidental Release Measures
Protocol for Spill Cleanup:
Evacuation: Evacuate non-essential personnel from the spill area.[3][4]
Containment: Prevent the spill from entering drains or waterways.[3]
Cleanup:
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]
For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Personal Protection: Wear appropriate PPE during the entire cleanup process.[3]
Emergency Procedures
First Aid Measures
The following diagram outlines the initial response to different types of exposure.
Caption: First aid response workflow for various exposure routes.
Detailed First Aid Protocols:
Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, seek medical attention.[7]
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][6]
Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water and seek immediate medical attention.[3]
Fire-Fighting Measures
Protocol for Fire Fighting:
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides and nitrogen oxides.
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure risk. The following workflow illustrates the selection process.
Caption: Workflow for selecting appropriate Personal Protective Equipment.
Specific PPE Recommendations:
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If these are not sufficient, a NIOSH-approved respirator may be necessary.[4]
Hand Protection: Wear compatible chemical-resistant gloves.[3]
Eye Protection: Use chemical safety goggles or a face shield.[3][4]
Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.[4]
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3][4] Do not allow the chemical to enter drains or sewers.[3]
This guide provides a framework for the safe handling of tert-Butyl 2-oxopiperazine-1-carboxylate. Adherence to these protocols and a strong safety culture are essential for protecting researchers and the environment.
The Biological Versatility of Piperazinone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The piperazinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The piperazinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of piperazinone derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document details the underlying mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the critical information needed to advance this promising class of molecules.
Anticancer Activity of Piperazinone Derivatives
Piperazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Mechanism of Action: Targeting Key Signaling Pathways
A significant number of piperazinone derivatives exert their anticancer effects by modulating critical signaling cascades that are frequently dysregulated in cancer.
Inhibition of the Ras-Raf-MEK-ERK Pathway: The Ras-Raf-MEK-ERK signaling pathway is a central regulator of cell growth and proliferation. Mutations in Ras genes are prevalent in many cancers, leading to constitutive activation of this pathway. Certain piperazinone derivatives have been shown to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification and activation of Ras proteins. By inhibiting this enzyme, these derivatives effectively block the downstream signaling cascade, leading to a reduction in cell proliferation.
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by piperazinone derivatives.
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Piperazinone derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway: Some derivatives trigger the release of cytochrome c from the mitochondria by modulating the expression of Bcl-2 family proteins. This, in turn, activates caspase-9, the initiator caspase of the intrinsic pathway, leading to the activation of executioner caspases like caspase-3.[1]
Extrinsic Pathway: Other piperazinone compounds can increase the expression of death receptors like Fas, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway, which then activates the executioner caspases.[2]
Caption: Induction of intrinsic and extrinsic apoptosis pathways by piperazinone derivatives.
Quantitative Anticancer Activity
The cytotoxic effects of piperazinone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity of Piperazinone Derivatives
Piperazinone and its broader class of piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.[9]
Spectrum of Activity
These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific spectrum of activity is highly dependent on the substitutions on the piperazinone core.
Quantitative Antimicrobial Activity
The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Central Nervous System (CNS) Activity of Piperazinone Derivatives
Derivatives of piperazine have a long history of use in the treatment of various CNS disorders, including anxiety and depression. Their activity often stems from their ability to modulate neurotransmitter systems.[14][15]
Mechanisms of Action in the CNS
The primary mechanism of CNS activity for many piperazine derivatives involves their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Agonism at these receptors is associated with anxiolytic and antidepressant effects.[14] Some derivatives have also shown affinity for other receptors, such as the melacortin receptor (MC4R), which is also implicated in anxiety.[14]
Preclinical Evaluation of CNS Activity
The anxiolytic and antidepressant potential of piperazinone derivatives is typically assessed in rodent models using behavioral tests such as the elevated plus-maze and the forced swim test.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of piperazinone derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the piperazinone derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.
Procedure:
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a specific cell density (e.g., 0.5 McFarland standard).
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the piperazinone derivative in a 96-well microtiter plate containing broth.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.
Elevated Plus-Maze for Anxiolytic Activity
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[16][17]
Apparatus: The maze is in the shape of a plus sign, with two open arms and two enclosed arms, elevated above the ground.
Procedure:
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
Test: Place the rodent in the center of the maze, facing an open arm.
Observation: Allow the animal to explore the maze for a set period (typically 5 minutes). The session is recorded by a video camera.
Data Analysis: The time spent in the open arms versus the closed arms, and the number of entries into each arm are measured. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[16]
Forced Swim Test for Antidepressant Activity
The forced swim test (FST) is a common behavioral test used to screen for antidepressant activity in rodents.[18][19]
Apparatus: A cylindrical container filled with water.
Procedure:
Pre-test (for rats): On the first day, place the animal in the water cylinder for 15 minutes.
Test: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal back in the water for a 5-6 minute session. The session is recorded.
Data Analysis: The duration of immobility (floating or making only minimal movements to keep the head above water) is measured. A decrease in the duration of immobility is indicative of an antidepressant effect.[20]
Conclusion
Piperazinone derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents, coupled with their synthetic tractability, makes them a focal point for ongoing drug discovery and development efforts. The information provided in this technical guide serves as a foundational resource for researchers in the field, offering insights into their mechanisms of action, quantitative activity data, and standardized protocols for their evaluation. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of piperazinone derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.
Synthesis of tert-butyl 2-oxopiperazine-1-carboxylate: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This protocol outlines a two-step synthetic r...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This protocol outlines a two-step synthetic route, commencing with the preparation of 2-oxopiperazine, followed by its N-Boc protection. The methodologies presented are compiled from established synthetic procedures to ensure reproducibility and high yield.
Introduction
Tert-butyl 2-oxopiperazine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with diverse biological activities. The piperazine core is a privileged scaffold in drug discovery, and the 2-oxo functionality, combined with the versatile Boc-protecting group, allows for selective chemical modifications at other positions of the ring. This protocol details a reliable and efficient synthesis suitable for laboratory-scale production.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
Synthesis of 2-Oxopiperazine: Cyclization of an N-acylated aminoethylamine derivative.
N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the piperazine ring.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 2-Oxopiperazine
This procedure is adapted from a method utilizing chloroethylamine and ethyl chloroacetate, which offers good selectivity and minimizes the formation of byproducts.
Materials:
Chloroethylamine hydrochloride
Ethyl chloroacetate
Ammonium acetate
Sodium carbonate (or another suitable base like pyridine)
Toluene (or another suitable solvent like dichloromethane or chloroform)
Acetone
Water
Activated carbon
Equipment:
Round-bottom flask with a reflux condenser and magnetic stirrer
Heating mantle or oil bath
Standard glassware for filtration and recrystallization
Procedure:
To a reaction flask, add chloroethylamine (1.0 eq), ethyl chloroacetate (1.0-1.5 eq), and toluene.
Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
After the initial reaction, add ammonium acetate (1.0-1.2 eq) and a base such as sodium carbonate (1.1 eq) or pyridine (1.0 eq).
Heat the reaction mixture to a higher temperature (e.g., 50-80 °C) and continue stirring for another 6-24 hours.
Upon completion, allow the reaction to cool to room temperature. The crude product may precipitate from the solution.
Filter the crude product and wash it with a small amount of cold solvent.
For purification, recrystallize the crude solid from an acetone-water mixture. Activated carbon can be used for decolorization.
Dry the purified 2-oxopiperazine crystals under vacuum.
Step 2: Synthesis of tert-butyl 2-oxopiperazine-1-carboxylate
This protocol is a standard procedure for the N-Boc protection of secondary amines using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
2-Oxopiperazine (from Step 1)
Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq)
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as a base)
Tetrahydrofuran (THF) or Acetonitrile (as a solvent)
Note: NMR data is predicted and may vary slightly based on experimental conditions.
Experimental Workflow and Logic Diagrams
Caption: Detailed experimental workflow for the two-step synthesis.
Application
The Versatile Scaffold: Tert-Butyl 2-Oxopiperazine-1-carboxylate in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the applications and experimental protocols for tert-butyl 2-oxopiperazine-1-carboxylate, a key...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the applications and experimental protocols for tert-butyl 2-oxopiperazine-1-carboxylate, a key building block in the synthesis of novel therapeutics.
The 2-oxopiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of innovative drug candidates targeting a wide array of diseases. Its inherent structural features, including a constrained cyclic diamine, offer a unique three-dimensional geometry that can mimic peptide turns and present substituents in precise orientations for optimal target engagement. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, as seen in tert-butyl 2-oxopiperazine-1-carboxylate, provides a versatile handle for synthetic elaboration, allowing for the selective functionalization of the second nitrogen atom. This mono-protection is crucial for controlling reactivity and directing the synthesis towards desired products.
Derivatives of this valuable building block have shown promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and proteases, underscoring its importance in contemporary drug discovery programs. This document will delve into specific applications, provide detailed experimental protocols, and visualize relevant biological pathways.
Application Notes
The utility of tert-butyl 2-oxopiperazine-1-carboxylate stems from its ability to serve as a constrained and modifiable scaffold. The free secondary amine at the N4 position is a nucleophilic center readily amenable to a variety of chemical transformations, including N-alkylation, N-arylation, and acylation. These reactions allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
As a Core for GPR119 Agonists
One notable application of piperazine-containing scaffolds is in the development of agonists for G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Table 1: In Vitro Activity of Piperazine-Derived GPR119 Agonists
Compound ID
Structure
EC50 (nM)
3e
4-cyanophenyl-triazolo-piperazine
4.8
3g
4-(methylsulfonyl)phenyl-triazolo-piperazine
5.2
AR231453 (Standard)
-
4.78
Data sourced from a study on 1,2,3-triazolo piperazine and piperidine carboxylate derivatives. The EC50 values were determined through luciferase activity assays in HEK-293 cells transfected with GPR119.
As a Scaffold for Protease-Activated Receptor 1 (PAR1) Antagonists
Protease-activated receptor 1 (PAR1), a member of the GPCR family, plays a crucial role in thrombosis and hemostasis. It is activated by the proteolytic cleavage of its extracellular domain by thrombin. Antagonists of PAR1 are of significant interest as antiplatelet agents. The constrained conformation of the 2-oxopiperazine ring makes it an attractive scaffold for the design of peptidomimetics that can disrupt the interaction of PAR1 with its activating proteinases. The synthesis of highly functionalized 2-oxopiperazine-based peptidomimetics has been explored as a strategy to develop novel PAR1 antagonists.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations involving tert-butyl 2-oxopiperazine-1-carboxylate and related structures.
Protocol 1: General Procedure for N-Alkylation of tert-Butyl 2-oxopiperazine-1-carboxylate
This protocol describes a general method for the N-alkylation of the free secondary amine of tert-butyl 2-oxopiperazine-1-carboxylate using an alkyl halide.
To a dry round-bottom flask under an inert atmosphere, add tert-butyl 2-oxopiperazine-1-carboxylate (1.0 equivalent) and anhydrous acetonitrile.
Add anhydrous potassium carbonate (2.0 equivalents) to the suspension.
To the stirring suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Table 2: Reagent Quantities for a Representative N-Alkylation
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass (mg)
Volume (mL)
Equivalents
tert-Butyl 2-oxopiperazine-1-carboxylate
200.24
1.0
200
-
1.0
Benzyl bromide
171.04
1.1
188
0.13
1.1
Potassium carbonate
138.21
2.0
276
-
2.0
Acetonitrile
-
-
-
10
-
Protocol 2: Synthesis of a Triazole-Containing Piperazine Derivative (Example for GPR119 Agonist Scaffolds)
This protocol is adapted from the synthesis of related GPR119 agonists and demonstrates a "click chemistry" approach to further functionalize a piperazine core.
Materials:
tert-Butyl 4-propioloylpiperazine-1-carboxylate (a derivative of the title compound)
To a round-bottom flask, add tert-butyl 4-propioloylpiperazine-1-carboxylate (1.0 equivalent) and the aryl/alkyl azide (1.0 equivalent) in anhydrous DMF.
Add CuI (0.1 equivalents) and DIPEA (1.5 equivalents) to the mixture.
Cool the reaction mixture to 0°C using an ice bath and stir for 5-10 minutes.
Monitor the reaction by TLC.
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
Collect the resulting solid by filtration, wash with water, and dry under vacuum to obtain the crude triazole product.
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizing the Mechanism of Action
To understand the biological context of molecules derived from tert-butyl 2-oxopiperazine-1-carboxylate, it is essential to visualize the signaling pathways they modulate.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a cascade of intracellular events leading to insulin secretion.
Caption: GPR119 signaling cascade upon agonist binding.
PAR1 Signaling Pathway
The activation of PAR1 by thrombin leads to platelet activation and aggregation through multiple G-protein-mediated pathways.
Caption: PAR1 signaling pathways in platelets.
Experimental Workflow for Synthesis and Screening
The general process for utilizing tert-butyl 2-oxopiperazine-1-carboxylate in a drug discovery campaign is outlined below.
Caption: Drug discovery workflow using the building block.
Method
Application Notes: The Role of tert-Butyl 2-Oxopiperazine-1-carboxylate in Modern Peptide Synthesis
Introduction Tert-butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block increasingly utilized in the field of peptide science and drug discovery. As a derivative of piperazine, its incorporation into pepti...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Tert-butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block increasingly utilized in the field of peptide science and drug discovery. As a derivative of piperazine, its incorporation into peptide chains yields peptidomimetics with unique structural and functional properties. Peptidomimetics are synthetic molecules designed to mimic natural peptides but often exhibit enhanced therapeutic characteristics, such as increased stability against enzymatic degradation, improved bioavailability, and better target selectivity.[1]
The 2-oxopiperazine moiety acts as a rigid scaffold that can modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[1] A key feature of this scaffold is its ability to introduce conformational constraints, which can induce specific turn conformations in the peptide chain.[1][] Such defined structures are often crucial for high-affinity receptor binding. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for one of the nitrogen atoms, allowing for controlled, stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) methodologies.[3][4]
Key Applications
Scaffold for Peptidomimetics: The piperazinone ring serves as a non-natural amino acid surrogate, enabling the creation of novel peptide backbones with altered conformational preferences and physicochemical properties.[1]
Induction of Secondary Structures: The rigid nature of the 2-oxopiperazine ring can pre-organize the peptide chain into specific secondary structures, such as β-turns, which are often critical for biological activity.[1]
Enhanced Proteolytic Stability: The modification of the peptide backbone with this non-natural scaffold can render the resulting peptidomimetic resistant to degradation by proteases and peptidases, prolonging its half-life in vivo.[5]
Generation of Chemical Libraries: The synthetic routes for incorporating the 2-oxopiperazine moiety are amenable to the "sub-monomer" approach in solid-phase synthesis, facilitating the rapid generation of diverse combinatorial libraries for high-throughput screening in drug discovery.[5][6]
Experimental Protocols
The incorporation of a 2-oxopiperazine unit into a peptide chain is most effectively achieved using a solid-phase "sub-monomer" synthetic strategy. This approach builds the heterocyclic ring directly on the solid support as part of the overall peptide elongation process.
Protocol 1: Solid-Phase Sub-Monomer Synthesis of a 2-Oxopiperazine-Containing Peptide
This protocol describes the assembly of the 2-oxopiperazine ring within a growing peptide chain on a solid support, based on the methodology reported by Scott and coworkers.[5]
Materials:
Rink Amide MBHA resin
Bromoacetic acid (BAA)
Diisopropyl carbodiimide (DIC)
N-Boc-1,2-diaminoethane
A desired α-halo acid (e.g., 2-bromopropionic acid for an Alanine-like side chain)
N,N-Dimethylformamide (DMF)
Dichloromethane (DCM)
Trifluoroacetic acid (TFA)
Piperidine
Standard protected amino acids for peptide elongation
Coupling reagents (e.g., HBTU, HOBt)
N,N-Diisopropylethylamine (DIPEA)
Procedure:
Resin Preparation: Swell the Rink Amide MBHA resin in DMF in a suitable reaction vessel.
First Acylation: Couple bromoacetic acid to the resin's free amine.
Activate bromoacetic acid (2 eq.) with DIC (2 eq.) in DMF.
Add the activated acid solution to the resin and agitate for 2 hours.
Wash the resin thoroughly with DMF and DCM.
Nucleophilic Displacement: Introduce the diamine precursor.
Add a solution of N-Boc-1,2-diaminoethane (5 eq.) in DMF to the resin.
Agitate the mixture overnight at room temperature.
Wash the resin thoroughly with DMF and DCM.
Second Acylation: Couple the second α-halo acid to introduce the side chain.
Activate the desired α-halo acid (e.g., 2-bromopropionic acid, 2 eq.) with DIC (2 eq.) in DMF.
Add the solution to the resin and agitate for 2 hours.
Wash the resin thoroughly with DMF and DCM.
Boc Deprotection and Cyclization: Form the 2-oxopiperazine ring.
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[3][7]
Wash the resin with DCM.
Add a solution of DIPEA (5 eq.) in DMF to the resin to neutralize the amine and catalyze the intramolecular cyclization. Agitate for 2-4 hours.
Wash the resin thoroughly with DMF and DCM. The 2-oxopiperazine ring is now formed on the solid support.
Peptide Chain Elongation: Continue the peptide synthesis from the secondary amine of the newly formed 2-oxopiperazine ring using standard Fmoc or Boc-based SPPS cycles.
Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation
This protocol outlines the general steps for elongating a peptide chain using Boc-protected amino acids, which is relevant for extending the peptide after the formation of the 2-oxopiperazine ring if a Boc strategy is continued.
Procedure:
Boc Deprotection:
Perform a pre-wash with 50% TFA in DCM for 5 minutes.[7]
Treat the peptide-resin with 50% TFA in DCM for 20-25 minutes to remove the N-terminal Boc group.[7]
When synthesizing peptides containing Cys, Met, or Trp, add a scavenger like 0.5% dithioethane (DTE) to the TFA/DCM solution.[8]
Washing:
Wash the peptide-resin thoroughly with DCM to remove residual TFA.
Wash with an alcohol (e.g., isopropanol) to shrink the resin and help remove trapped acid.
Wash again with DCM and then with DMF to prepare for coupling.
Neutralization:
Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF until a neutral pH is achieved. This step is crucial to liberate the free amine for the subsequent coupling reaction.[8]
Alternatively, use an in situ neutralization protocol where the base is added along with the activated amino acid.[8]
Amino Acid Coupling:
Activate the next Boc-protected amino acid (3-4 eq.) using a suitable coupling agent (e.g., HBTU/HOBt, DIC) in DMF.
Add the activated amino acid solution to the peptide-resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
Washing:
Wash the peptide-resin extensively with DMF and DCM to remove excess reagents and byproducts.
Repeat: Repeat steps 1-5 for each amino acid to be added to the peptide sequence.
Data Presentation
The following tables summarize typical reaction conditions and outcomes relevant to the synthesis of 2-oxopiperazine-containing peptides and the Boc-SPPS strategy.
Table 1: Summary of Conditions for Boc Group Deprotection
Parameter
Condition
Notes
Reference
Reagent
Trifluoroacetic Acid (TFA)
A moderately strong acid that selectively cleaves the Boc group.
Application Notes and Protocols: Boc Deprotection of tert-Butyl 2-Oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of tert-butyl 2-oxopiperazine-1-carboxylate to yield 2-oxopiperazine is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document provides detailed application notes and experimental protocols for the efficient removal of the Boc protecting group from tert-butyl 2-oxopiperazine-1-carboxylate using common acidic reagents.
Reaction Principle
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to afford the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the solvent or eliminated as isobutylene.
Data Presentation
The following table summarizes typical quantitative data for the Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate under two common acidic conditions. The data is compiled from general knowledge of Boc deprotections on similar piperazine and piperidinone systems, as specific literature values for this exact substrate are not extensively published.
Parameter
Protocol 1: TFA in DCM
Protocol 2: HCl in Dioxane
Reagents
Trifluoroacetic Acid (TFA), Dichloromethane (DCM)
4M HCl in 1,4-Dioxane
Equivalents of Acid
5 - 10 equivalents
3 - 5 equivalents
Solvent
Dichloromethane (DCM)
1,4-Dioxane, Methanol
Temperature
0 °C to Room Temperature
Room Temperature
Reaction Time
1 - 4 hours
1 - 3 hours
Typical Yield
> 95% (as TFA salt)
> 95% (as HCl salt)
Purity
High (often used crude in next step)
High (can precipitate as salt)
Work-up
Evaporation, trituration with ether or basification and extraction
Evaporation or precipitation and filtration
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc deprotection.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Diethyl ether
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
Dissolve tert-butyl 2-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Slowly add TFA (5-10 equiv) to the stirred solution.[1]
Remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Option A (Isolation as TFA salt): To the residue, add cold diethyl ether and stir vigorously. The TFA salt of 2-oxopiperazine will often precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Option B (Isolation as free amine): Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[1]
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free 2-oxopiperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common and effective approach, often preferred when the TFA salt is problematic or when a crystalline hydrochloride salt is desired.
Materials:
tert-Butyl 2-oxopiperazine-1-carboxylate
4M HCl in 1,4-Dioxane solution
Methanol (optional, to aid solubility)
Diethyl ether
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
To a round-bottom flask containing tert-butyl 2-oxopiperazine-1-carboxylate (1.0 equiv), add a minimal amount of a suitable solvent like methanol or dioxane to dissolve the starting material.
Add the 4M HCl in 1,4-dioxane solution (3-5 equiv) to the stirred solution at room temperature.[1]
Stir the reaction for 1-3 hours. Progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of 2-oxopiperazine will precipitate out of the solution.[1]
Upon completion, the product can be isolated by one of the following methods:
Filtration: If a precipitate has formed, add diethyl ether to the reaction mixture to further encourage precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2-oxopiperazine hydrochloride.
Evaporation: Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt, which can be used without further purification or triturated with diethyl ether to afford a solid.
Application Notes and Protocols for Coupling Reactions with tert-Butyl 2-Oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of common coupling reactions involving tert-butyl 2-oxopiperazine-1-carboxylate, a versatile building bl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common coupling reactions involving tert-butyl 2-oxopiperazine-1-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies and can be adapted for the synthesis of a wide range of substituted piperazinones, which are key scaffolds in many pharmaceutically active compounds.
Introduction
tert-Butyl 2-oxopiperazine-1-carboxylate, also known as 1-Boc-2-oxopiperazine, is a valuable heterocyclic intermediate. The presence of a Boc-protected nitrogen at the 1-position and a secondary amine at the 4-position, influenced by the adjacent carbonyl group, allows for selective functionalization. This note focuses on three principal types of coupling reactions at the N-4 position: N-acylation, reductive amination, and Buchwald-Hartwig amination. These reactions are fundamental for the construction of diverse molecular libraries for drug discovery and development.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the coupling reactions of tert-butyl 2-oxopiperazine-1-carboxylate. Please note that yields can vary depending on the specific substrates and optimization of reaction conditions.
Table 1: N-Acylation of tert-Butyl 2-Oxopiperazine-1-carboxylate
Entry
Acylating Agent
Base
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
Benzoyl chloride
Triethylamine (TEA)
Dichloromethane (DCM)
0 to RT
2-4
85-95
2
Acetyl chloride
Pyridine
Tetrahydrofuran (THF)
0 to RT
1-3
80-90
3
Isobutyryl chloride
N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)
0 to RT
3-5
80-90
Table 2: Reductive Amination of tert-Butyl 2-Oxopiperazine-1-carboxylate
Entry
Carbonyl Compound
Reducing Agent
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
Benzaldehyde
Sodium triacetoxyborohydride
1,2-Dichloroethane (DCE)
RT
12-24
70-85
2
Cyclohexanone
Sodium triacetoxyborohydride
Tetrahydrofuran (THF)
RT
18-24
65-80
3
4-Fluorobenzaldehyde
Sodium cyanoborohydride
Methanol (MeOH)
RT
24
60-75
Table 3: Buchwald-Hartwig Amination of tert-Butyl 2-Oxopiperazine-1-carboxylate
Entry
Aryl Halide
Palladium Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
4-Bromotoluene
Pd₂(dba)₃ (2)
XPhos (4)
NaOtBu
Toluene
100
12-18
75-90
2
2-Chloropyridine
Pd(OAc)₂ (2)
RuPhos (4)
K₂CO₃
1,4-Dioxane
110
18-24
60-75
3
1-Bromo-4-methoxybenzene
Pd₂(dba)₃ (1.5)
BrettPhos (3)
Cs₂CO₃
Toluene
100
12-16
80-95
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
Solvents should be anhydrous unless otherwise specified.
Reagents should be of high purity.
Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the general procedure for the N-acylation of tert-butyl 2-oxopiperazine-1-carboxylate with an acyl chloride.
Materials:
tert-Butyl 2-oxopiperazine-1-carboxylate
Acyl chloride (e.g., benzoyl chloride)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous DCM (0.2-0.5 M).
Add the base (1.2-1.5 eq., e.g., TEA) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and wash it sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This protocol provides a general method for the N-alkylation of tert-butyl 2-oxopiperazine-1-carboxylate via reductive amination using sodium triacetoxyborohydride.[1][2][3]
Materials:
tert-Butyl 2-oxopiperazine-1-carboxylate
Aldehyde or ketone (e.g., benzaldehyde)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[1][2][3]
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand
Sodium tert-butoxide (NaOtBu)
Anhydrous toluene
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
Add the aryl bromide (1.0 eq.) and tert-butyl 2-oxopiperazine-1-carboxylate (1.2 eq.).
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours, or until completion is confirmed by TLC or LC-MS.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite, washing the pad with ethyl acetate.
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the coupling reactions of tert-butyl 2-oxopiperazine-1-carboxylate.
Application Notes and Protocols: Purification of tert-Butyl 2-oxopiperazine-1-carboxylate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the purification of tert-butyl 2-oxopiperazine-1-carboxylate using silica gel column chromatography. The protoco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of tert-butyl 2-oxopiperazine-1-carboxylate using silica gel column chromatography. The protocols and data presented are compiled from established methodologies for the purification of Boc-protected heterocyclic compounds, offering a robust starting point for achieving high purity of the target molecule.
Introduction
Tert-butyl 2-oxopiperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective method for removing impurities generated during its synthesis. This application note outlines the necessary materials, a step-by-step protocol for purification, and expected outcomes.
Data Presentation
The efficiency of column chromatography is highly dependent on the choice of the mobile phase. Below is a summary of typical eluent systems and reported yields for the purification of related Boc-protected piperazine and piperidinone derivatives. This data can be used as a guide for optimizing the purification of tert-butyl 2-oxopiperazine-1-carboxylate.
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
TLC developing chamber
UV lamp (254 nm)
Potassium permanganate stain
Rotary evaporator
Pre-purification: TLC Analysis
Before performing column chromatography, it is crucial to determine an appropriate eluent system using TLC.
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
Spotting: Spot the dissolved sample onto a TLC plate.
Development: Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 3:1 (hexanes:ethyl acetate) and adjust as necessary.
Visualization: Visualize the developed plate under a UV lamp and/or by staining with potassium permanganate.
Optimal Rf Value: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.[3]
Protocol 1: Column Chromatography Purification
Column Packing (Dry Packing):
Ensure the chromatography column is clean, dry, and vertically clamped.
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer of sand (approximately 1 cm).
Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing.
Add another layer of sand on top of the silica gel.
Column Packing (Slurry Packing):
In a beaker, mix the silica gel with the initial eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.
Pour the slurry into the column.
Open the stopcock to drain some solvent, and gently tap the column to pack the silica gel.
Ensure there are no air bubbles or cracks in the packed silica.
Add a layer of sand on top of the packed silica bed.
Sample Loading:
Dissolve the crude tert-butyl 2-oxopiperazine-1-carboxylate in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
Elution:
Carefully add the eluent to the top of the column.
Apply gentle pressure using compressed air or nitrogen to begin eluting the solvent through the column.
Maintain a constant flow rate.
Start with a less polar eluent mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) if necessary to elute the product.
Fraction Collection:
Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).
Monitor the fractions by TLC to identify which ones contain the pure product.
Isolation of Pure Product:
Combine the fractions containing the pure product.
Remove the solvent using a rotary evaporator to obtain the purified tert-butyl 2-oxopiperazine-1-carboxylate.
Determine the yield and assess the purity by NMR, LC-MS, or other appropriate analytical techniques.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of tert-butyl 2-oxopiperazine-1-carboxylate.
Caption: Workflow for Column Chromatography Purification.
Logical Relationship of Purification Parameters
This diagram shows the relationship between the key parameters in developing a successful column chromatography purification method.
Caption: Key Parameters for Successful Purification.
Application Note: A Scalable Two-Step Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate
Abstract This application note details a robust and scalable two-step protocol for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
This application note details a robust and scalable two-step protocol for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of a linear amino ester precursor, ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate, followed by a thermal intramolecular cyclization. This method is designed for high yield and purity, making it suitable for large-scale production in industrial and research settings.
Introduction
Piperazine and its derivatives are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an oxo-group and orthogonal protecting groups, such as the tert-butoxycarbonyl (Boc) group, provides versatile handles for further chemical modification. tert-Butyl 2-oxopiperazine-1-carboxylate is a key intermediate for the synthesis of complex molecules, enabling the controlled introduction of the piperazinone core. The protocol herein describes a cost-effective and efficient pathway suitable for scale-up. The synthesis is divided into two main stages: the initial formation of the acyclic precursor followed by its cyclization to the target lactam.
Overall Reaction Scheme
The overall synthetic pathway is a two-step process starting from commercially available N-Boc-ethylenediamine and ethyl chloroacetate.
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate (Precursor)
This procedure outlines the N-alkylation of N-Boc-ethylenediamine with ethyl chloroacetate. This method has been shown to be scalable and provides the precursor in high yield.[1]
Materials:
N-Boc-ethylenediamine
Ethyl chloroacetate
Potassium carbonate (K₂CO₃), anhydrous, powdered
Sodium iodide (NaI)
Acetonitrile (MeCN)
Dichloromethane (DCM)
Saturated aqueous sodium chloride (brine)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-Boc-ethylenediamine (1.0 eq.).
Add acetonitrile to achieve a concentration of approximately 0.5 M.
Add powdered potassium carbonate (2.5 eq.) and sodium iodide (0.1 eq.) to the stirred solution.
Slowly add ethyl chloroacetate (1.1 eq.) to the suspension at room temperature over 1 hour. An exotherm may be observed.
Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
Combine the filtrate and washings and concentrate under reduced pressure to yield a crude oil.
Dissolve the crude oil in dichloromethane and wash sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title precursor as a pale yellow oil. The product is often of sufficient purity (>95%) for use in the next step without further purification.
Step 2: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate (Cyclization)
This step involves the intramolecular cyclization of the precursor via heating in a high-boiling solvent to form the desired lactam.
Charge the precursor, ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate (1.0 eq.), into a reactor equipped with a mechanical stirrer, thermometer, and a distillation head.
Add toluene to achieve a concentration of approximately 0.2 M.
Heat the solution to reflux (approx. 110-112 °C) and begin to collect the ethanol byproduct via distillation.
Maintain the reaction at reflux for 18-24 hours. Monitor the reaction progress by LC-MS until the precursor is consumed.
Cool the reaction mixture to room temperature.
Concentrate the solution under reduced pressure to approximately one-third of its original volume.
Slowly add heptane (approx. 2-3 volumes relative to the concentrated toluene solution) with stirring to induce crystallization.
Cool the resulting slurry to 0-5 °C and stir for an additional 2 hours.
Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-45 °C to a constant weight.
Data Presentation
The following tables summarize the quantitative data for a representative scale-up synthesis.
| Final Product | 2 | 1.18 kg | 1.08 kg | 92% | >99% |
Workflow Visualization
The following diagram illustrates the logical flow of the entire synthesis process.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The described two-step synthesis provides a highly efficient and scalable method for the production of tert-butyl 2-oxopiperazine-1-carboxylate. By utilizing readily available starting materials and robust reaction conditions, this protocol consistently delivers the target compound in high yield and purity. The straightforward work-up and crystallization procedures are well-suited for industrial application, avoiding the need for costly and time-consuming chromatographic purification. This makes the process an excellent choice for researchers and drug development professionals requiring large quantities of this versatile building block.
Application Notes and Protocols for the Analysis of tert-butyl 2-oxopiperazine-1-carboxylate
Introduction Tert-butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are critical for ensuring the quality and safety of the fi...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Tert-butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are critical for ensuring the quality and safety of the final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the qualitative and quantitative analysis of tert-butyl 2-oxopiperazine-1-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC-UV is a robust and widely accessible method for the routine analysis and quantification of tert-butyl 2-oxopiperazine-1-carboxylate. The presence of the carbamate group provides sufficient UV absorbance for sensitive detection.
Experimental Protocol: HPLC-UV
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
Solvent A: 0.1% Formic acid in Water
Solvent B: 0.1% Formic acid in Acetonitrile
Gradient Elution: A typical gradient would be to start at a low percentage of Solvent B, ramp up to a higher concentration to elute the analyte, and then return to initial conditions to re-equilibrate the column.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve a known weight of the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: Quantitative HPLC-UV Data (Representative)
The following table summarizes typical performance characteristics for the HPLC-UV analysis of Boc-protected piperazine derivatives. These values can be used as a benchmark for method validation for tert-butyl 2-oxopiperazine-1-carboxylate.
Parameter
Typical Value
Linearity Range
1 - 200 µg/mL
Correlation Coefficient (r²)
> 0.999
Limit of Detection (LOD)
~0.5 µg/mL
Limit of Quantitation (LOQ)
~1.5 µg/mL
Accuracy (% Recovery)
98 - 102%
Precision (% RSD)
< 2.0%
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of tert-butyl 2-oxopiperazine-1-carboxylate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the identification and quantification of tert-butyl 2-oxopiperazine-1-carboxylate, especially for assessing purity and identifying volatile impurities.
Experimental Protocol: GC-MS
Instrumentation: A standard GC-MS system.
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Injector Temperature: 250 °C.
Injection Mode: Split (e.g., 20:1).
Injection Volume: 1 µL.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: 40 - 400 m/z.
Sample Preparation: Prepare a solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Data Presentation: Expected GC-MS Fragmentation
The mass spectrum of tert-butyl 2-oxopiperazine-1-carboxylate is expected to show characteristic fragments resulting from the loss of the tert-butyl group and other fragmentations of the piperazine ring. For the related compound, N-Boc-piperazine, a molecular ion (m/z 186) is observed.[1]
Ion Description
Expected m/z
[M - C(CH₃)₃]⁺ (Loss of tert-butyl)
143
[M - OC(CH₃)₃]⁺ (Loss of tert-butoxy)
113
[C(CH₃)₃]⁺ (tert-butyl cation)
57
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of tert-butyl 2-oxopiperazine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of tert-butyl 2-oxopiperazine-1-carboxylate. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's structure.
Experimental Protocol: NMR
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
¹H NMR:
Acquire a standard proton spectrum.
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR:
Acquire a proton-decoupled carbon spectrum.
Typical acquisition parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
Data Presentation: Expected NMR Chemical Shifts
The following table outlines the expected chemical shift regions for the key protons and carbons in tert-butyl 2-oxopiperazine-1-carboxylate.[2]
¹H NMR
Protons
Expected Chemical Shift (ppm)
Multiplicity
Integration
-C(CH ₃)₃
~1.4 - 1.5
Singlet
9H
Piperazine Ring Protons
~3.2 - 4.2
Multiplets
6H
NH (if present)
Variable
Broad Singlet
1H
¹³C NMR
Carbons
Expected Chemical Shift (ppm)
-C (CH₃)₃
~80 - 82
-C(C H₃)₃
~28
Carbamate C =O
~154 - 156
Amide C =O
~165 - 170
Piperazine Ring Carbons
~40 - 50
Logical Diagram for Structural Confirmation
Caption: Logical relationship for structural confirmation using spectroscopic data.
Application Notes and Protocols for tert-Butyl 2-oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and reactivity of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable building bl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and reactivity of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for N-Boc protection and subsequent functionalization of piperazine derivatives.
Introduction
Tert-butyl 2-oxopiperazine-1-carboxylate (also known as 1-Boc-2-oxopiperazine) is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen. The adjacent carbonyl group influences the reactivity of the piperazine ring, making this a unique scaffold for drug design and development. This document outlines the reaction mechanism for its synthesis and provides detailed protocols for its preparation and subsequent N-alkylation and N-acylation reactions.
Reaction Mechanisms
Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate
The synthesis of tert-butyl 2-oxopiperazine-1-carboxylate is typically achieved through the N-Boc protection of 2-oxopiperazine. The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of 2-oxopiperazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is used to deprotonate the nitrogen atom, increasing its nucleophilicity. The reaction is generally regioselective for mono-protection due to the deactivating effect of the first Boc group on the second nitrogen atom.
Caption: Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate.
N-Alkylation and N-Acylation of tert-Butyl 2-oxopiperazine-1-carboxylate
The remaining secondary amine at the 4-position of tert-butyl 2-oxopiperazine-1-carboxylate is available for further functionalization. N-alkylation typically proceeds via an Sₙ2 reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. N-acylation occurs through nucleophilic acyl substitution, where the amine attacks an acyl chloride or anhydride.
Application
Chiral Synthesis of tert-butyl 2-oxopiperazine-1-carboxylate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Chiral 2-oxopiperazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-oxopiperazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active molecules. The precise stereochemical control during the synthesis of these heterocycles is paramount, as the chirality often dictates the pharmacological activity and potency. This document provides detailed application notes and protocols for the chiral synthesis of tert-butyl 2-oxopiperazine-1-carboxylate derivatives, a key intermediate for the elaboration into more complex pharmaceutical agents. The methods described herein focus on modern catalytic asymmetric strategies that offer high enantioselectivity and yield.
Synthetic Strategies and Quantitative Data
Several powerful methods have been developed for the asymmetric synthesis of chiral 2-oxopiperazines. Key among these are palladium-catalyzed asymmetric allylic alkylation (AAA) and organocatalytic approaches. These methods provide access to highly enantioenriched products, which are crucial for the development of stereochemically pure drug candidates.[1][2] The piperazine moiety itself is a privileged scaffold in medicinal chemistry, and its keto-analogues, the 2-oxopiperazines, serve as versatile precursors.[3][4]
The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is a notable method for generating highly enantioenriched tertiary piperazine-2-ones.[1][5] This transformation allows for the construction of challenging quaternary stereocenters with high fidelity. Furthermore, organocatalytic methods, such as those employing cinchona-derived catalysts, have emerged as a robust strategy for the synthesis of chiral 3-substituted piperazin-2-ones from simple aldehydes in a one-pot fashion.[2]
Below is a summary of representative quantitative data from various chiral syntheses of 2-oxopiperazine derivatives.
The following are representative protocols for the synthesis of chiral tert-butyl 2-oxopiperazine-1-carboxylate derivatives. These are intended as a guide and may require optimization for specific substrates.
Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.025 mmol) in the anhydrous solvent (5.0 mL).
Add the palladium source, [Pd₂(dba)₃] (0.01 mmol), to the flask and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
Add the tert-butyl 2-oxopiperazine-1-carboxylate precursor (0.5 mmol) to the reaction mixture.
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired chiral product.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Organocatalytic Synthesis of a 3-Substituted Derivative
This protocol outlines a one-pot synthesis of a chiral 3-aryl-tert-butyl 2-oxopiperazine-1-carboxylate derivative.
Materials:
Aromatic aldehyde (e.g., benzaldehyde)
(Phenylsulfonyl)acetonitrile
N-Boc-1,2-ethylenediamine
Quinine-derived urea catalyst
Cumyl hydroperoxide (as oxidant)
Solvent (e.g., Toluene)
Procedure:
To a stirred solution of the aromatic aldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.1 mmol) in toluene (5 mL), add the quinine-derived urea catalyst (0.1 mmol, 10 mol%).
Stir the mixture at room temperature for the time required to complete the Knoevenagel condensation (monitor by TLC).
Cool the reaction mixture to 0 °C and add cumyl hydroperoxide (1.5 mmol). Stir until the epoxidation is complete.
Add N-Boc-1,2-ethylenediamine (1.2 mmol) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours until the domino ring-opening cyclization is complete.
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the chiral 3-aryl-tert-butyl 2-oxopiperazine-1-carboxylate.
Characterize the product and determine the enantiomeric excess by chiral HPLC.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a chiral tert-butyl 2-oxopiperazine-1-carboxylate derivative.
Caption: General workflow for chiral synthesis.
Conclusion
The methodologies presented provide robust and highly selective routes to chiral tert-butyl 2-oxopiperazine-1-carboxylate derivatives. Both palladium-catalyzed and organocatalytic methods offer distinct advantages and can be selected based on the desired substitution pattern and available starting materials. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the synthesis of novel chiral heterocycles for drug discovery and development.
Technical Support Center: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the synthesis of tert-butyl 2-oxopiperazine-1-carboxy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protection of 2-oxopiperazine challenging, often resulting in low yields?
A1: The primary challenge lies in the reduced nucleophilicity of the nitrogen atom in 2-oxopiperazine. As a lactam (a cyclic amide), the nitrogen's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This makes it a significantly weaker nucleophile compared to the secondary amines in piperazine, leading to a slower and often incomplete reaction with di-tert-butyl dicarbonate (Boc₂O).
Q2: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction, and is it always necessary?
A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. This intermediate is much more susceptible to attack by the weakly nucleophilic lactam nitrogen.[1][2] For substrates with low nucleophilicity like 2-oxopiperazine, a catalytic amount of DMAP is often crucial for achieving a reasonable reaction rate and yield. While the reaction can proceed without it, it is typically very slow and results in poor conversion.[2]
Q3: What are the most common side products in this synthesis?
A3: Common side products can include the formation of N,N-di-Boc-piperazine derivatives if both nitrogen atoms react, though this is less likely with 2-oxopiperazine's amide nitrogen. More pertinent to DMAP-catalyzed reactions are the formation of ureas or isocyanates, especially if the reaction temperature is not controlled or if there are impurities.[3] Unreacted starting material is also a common impurity in the final product mixture due to incomplete conversion.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For TLC analysis, a stain that visualizes the Boc group (like potassium permanganate) can be helpful. A successful reaction will show the consumption of the 2-oxopiperazine starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Possible Cause
Suggested Solution
Insufficient Reactivity
The lactam nitrogen of 2-oxopiperazine is not sufficiently nucleophilic for the reaction to proceed under standard conditions.
1. Add a Catalyst: Introduce a catalytic amount (e.g., 0.1 equivalents) of DMAP to activate the Boc₂O.[1][2]
2. Increase Reaction Time: Monitor the reaction by TLC/LC-MS and allow it to stir for an extended period (e.g., 24-48 hours) at room temperature.
3. Gentle Heating: Cautiously increase the reaction temperature to 40-50°C. Be aware that higher temperatures can promote side reactions.
Reagent Degradation
Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.
1. Use Fresh Reagent: Ensure that the Boc₂O is fresh and has been stored properly in a sealed container.
2. Check Purity: If in doubt, use a fresh bottle of Boc₂O.
Inadequate Solvent
The starting material or reagents may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.
1. Change Solvent: Consider switching to a different anhydrous solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
Issue 2: Complex Mixture of Products or Significant Side Product Formation
Possible Cause
Suggested Solution
Excessive Catalyst or Heat
High concentrations of DMAP or elevated temperatures can lead to the formation of undesired side products.[2]
1. Reduce Catalyst Loading: Use a minimal catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).
2. Control Temperature: Run the reaction at room temperature or below (0°C to room temperature) to minimize side reactions.
Presence of Water
Moisture in the reaction can hydrolyze Boc₂O and lead to other side reactions.
1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry
An incorrect ratio of reagents can lead to incomplete reactions or the formation of byproducts.
1. Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O relative to the 2-oxopiperazine.
Quantitative Data Summary
Due to the specific nature of this synthesis, literature with direct comparative data is scarce. The following table provides a general overview of how different reaction parameters can influence the yield in Boc protection of similar heterocyclic amines and lactams.
Substrate
Reagents & Conditions
Yield (%)
Reference
Piperazine Derivative
Boc₂O, Triethylamine, Dichloromethane, 0°C to RT, 12h
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-oxopiperazine (1.0 equivalent) in anhydrous DCM.
Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents). Stir the mixture for 10-15 minutes at room temperature.
Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 2-oxopiperazine-1-carboxylate.
Technical Support Center: Synthesis of Boc-Piperazinones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encounte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of Boc-piperazinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of Boc-piperazinones?
A1: The most prevalent side reactions include the formation of di-substituted piperazine byproducts when mono-substitution is desired, ring fragmentation, especially during C-H functionalization, and degradation of other acid-sensitive functional groups during Boc-deprotection. Additionally, for specific reactions like the Ugi multicomponent reaction, post-cyclization side reactions can occur.
Q2: How can I minimize the formation of di-substituted byproducts?
A2: The most effective strategies are to use a large excess of piperazine (typically 3-10 equivalents) relative to the electrophile or to employ a mono-protected piperazine, such as N-Boc-piperazine. The latter approach provides a more controlled reaction, preventing the second nitrogen from reacting.
Q3: What are the key parameters to control to avoid ring fragmentation?
A3: Ring fragmentation is often observed during the lithiation of N-Boc-piperazines. Key parameters to control include the reaction temperature (often requiring cryogenic conditions, e.g., -78°C), the choice of the N-substituent on the piperazine ring (sterically bulky groups can minimize fragmentation), and the nature of the electrophile used to trap the lithiated intermediate.
Q4: Are there milder alternatives to strong acids for Boc-deprotection to prevent side reactions?
A4: While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are common, milder acidic conditions can be employed if other acid-sensitive groups are present. Monitoring the reaction closely and controlling the temperature and reaction time are crucial to minimize the degradation of other functional groups.
Troubleshooting Guides
Issue 1: Formation of Di-substituted Byproduct in N-Alkylation/Acylation
Q: I am observing a significant amount of di-substituted piperazine in my reaction, which is complicating the purification and lowering the yield of my desired mono-substituted product. How can I improve mono-selectivity?
A: The formation of a di-substituted product is a common challenge due to the two reactive secondary amine sites on the piperazine ring. The initially formed mono-substituted product can sometimes be more nucleophilic than the starting piperazine, leading to a second substitution.
Solutions:
Stoichiometry Control: Employ a significant excess of piperazine (3-10 equivalents) relative to your electrophile. This statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.
Slow Addition: Add the electrophile slowly to the reaction mixture at a low temperature. This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution on the already mono-substituted piperazine.
Use of a Mono-Protected Piperazine: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction.
Issue 2: Ring Fragmentation During α-Lithiation of N-Boc-Piperazine
Q: During the α-lithiation and subsequent trapping with an electrophile, I am getting a low yield of the desired product and observing significant byproducts consistent with ring fragmentation. What is causing this and how can I prevent it?
A: Ring fragmentation is a known side reaction for lithiated N-Boc-piperazines. This is often due to the instability of the lithiated intermediate, which can undergo decomposition, especially with slower-trapping electrophiles or less sterically hindered N-substituents on the distal nitrogen.
Solutions:
Steric Hindrance: Introduce a sterically bulky protecting group on the distal nitrogen (the one not bearing the Boc group). Groups like cumyl or a chiral α-methylbenzyl auxiliary have been shown to prevent ring fragmentation.
Reaction Conditions: Carefully control the reaction temperature, typically at -78°C, and monitor the reaction time. In some cases, slightly higher temperatures (e.g., -50°C) for a very short duration can be effective.
Electrophile Choice: The nature of the electrophile can influence the rate of trapping versus fragmentation. Faster-reacting electrophiles are generally preferred.
Diamine Displacement Strategy: For certain asymmetric syntheses, a "diamine switch" strategy can be employed to improve enantioselectivity and reduce side reactions.
Issue 3: Degradation of Other Functional Groups During Boc-Deprotection
Q: My starting material contains other acid-sensitive functional groups (e.g., esters, acetals) that are being cleaved during the acidic Boc-deprotection step. How can I selectively remove the Boc group?
A: The harsh acidic conditions required for Boc-deprotection can lead to the cleavage of other acid-labile protecting groups.
Solutions:
Milder Acidic Conditions: While TFA in dichloromethane (DCM) or HCl in dioxane are standard, you can try using milder acids or lower concentrations.
Careful Monitoring: Follow the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to the acidic medium.
Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) to reduce the rate of cleavage of other sensitive groups.
Alternative Protecting Groups: If possible, consider using an orthogonal protecting group strategy during the synthesis design, where the other functional groups are protected with groups that are stable to acidic conditions.
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution in N-Alkylation of Piperazine
Electrophile
Piperazine Equivalents
Protecting Group
Mono-substituted Yield (%)
Di-substituted Yield (%)
Benzyl Bromide
1.1
None
45
35
Benzyl Bromide
5.0
None
75
<5
Benzyl Bromide
1.0 (with 1.1 eq. Boc-piperazine)
Boc
>95 (before deprotection)
0
Data adapted from BenchChem Technical Support Guide.
Table 2: Comparison of Deprotection Reagents in Fmoc-SPPS (as an analogue for basic conditions)
Deprotection Reagent
Peptide Sequence
Crude Yield (%)
Purity (%)
Reference
20% Piperidine in DMF
NBC112
64
>95
10% Piperazine in DMF/EtOH
NBC112
62
>95
20% Piperidine in DMF
NBC759
78
>95
10% Piperazine in DMF/EtOH
NBC759
75
>95
This table illustrates the comparable efficiency of piperazine to the commonly used piperidine for Fmoc deprotection, highlighting its utility in contexts where milder basic conditions are advantageous.
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine
Materials:
Piperazine (10 mmol, 10 eq.)
Alkyl halide (1 mmol, 1 eq.)
Potassium carbonate (2 mmol, 2 eq.)
Acetonitrile (20 mL)
Procedure:
To a solution of piperazine in acetonitrile, add potassium carbonate.
Slowly add the alkyl halide to the mixture at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
Once the reaction is complete, filter the mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography to isolate the mono-alkylated product.
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
Piperazine (2.0 eq)
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
Dichloromethane (DCM)
Procedure:
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
Allow the reaction to warm to room temperature and stir for 12-18 hours.
After the reaction is complete, concentrate the mixture.
Purify the product by column chromatography.
Protocol 3: General Procedure for Acidic N-Boc Deprotection
Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) at room temperature.
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.
Extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazinone.
Mandatory Visualization
Troubleshooting
Technical Support Center: Purifying Tert-butyl 2-oxopiperazine-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, action...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the purification of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude tert-butyl 2-oxopiperazine-1-carboxylate?
A1: Common impurities can include unreacted starting materials such as piperazin-2-one and di-tert-butyl dicarbonate (Boc₂O), byproducts like di-Boc protected piperazine, and residual solvents from the reaction or work-up. The presence of these impurities can be identified using techniques like TLC, LC-MS, and NMR spectroscopy.[1][2]
Q2: My purified product is an oil, but I was expecting a solid. What should I do?
A2: Tert-butyl 2-oxopiperazine-1-carboxylate can sometimes be obtained as a thick oil or a low-melting solid. The presence of residual solvents or impurities can prevent crystallization.[3] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C). If it remains an oil, consider purification by column chromatography or attempting crystallization from a different solvent system.
Q3: What are the recommended analytical techniques for assessing the purity of tert-butyl 2-oxopiperazine-1-carboxylate?
A3: For comprehensive purity analysis, a combination of techniques is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive for detecting and identifying the target compound and its byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can quantify impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also a valuable tool for routine purity checks.[1]
Q4: Can tert-butyl 2-oxopiperazine-1-carboxylate decompose during purification?
A4: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] Exposure to strong acids during work-up or chromatography should be avoided to prevent deprotection. Additionally, prolonged heating at high temperatures can also lead to decomposition.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of tert-butyl 2-oxopiperazine-1-carboxylate.
Issue 1: Difficulty with Crystallization
Symptoms:
The product remains an oil or a waxy solid after solvent removal.
Attempts to recrystallize from common solvents are unsuccessful.
Possible Causes & Solutions:
Possible Cause
Solution
Residual Solvents
Dry the product under high vacuum for an extended period, possibly with gentle heating.
Presence of Impurities
Purify the crude product using column chromatography before attempting crystallization.
Incorrect Solvent System
Experiment with a range of solvent systems for crystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating (e.g., ethyl acetate/hexanes, dichloromethane/diisopropyl ether).[5]
Supersaturation
If the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[6][7]
Issue 2: Co-elution of Impurities during Column Chromatography
Symptoms:
Fractions collected from the column show the presence of both the desired product and impurities when analyzed by TLC or LC-MS.
Possible Causes & Solutions:
Possible Cause
Solution
Inappropriate Solvent System
Optimize the eluent system. A shallower gradient or isocratic elution with a less polar solvent system may improve separation.
Column Overloading
Use a larger column or reduce the amount of crude material loaded onto the column.
Improper Column Packing
Ensure the silica gel is packed uniformly to avoid channeling.[8]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of tert-butyl 2-oxopiperazine-1-carboxylate using silica gel column chromatography.
Appropriate visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the product.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of tert-butyl 2-oxopiperazine-1-carboxylate.
Optimizing coupling reaction conditions for tert-butyl 2-oxopiperazine-1-carboxylate
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving tert-butyl 2-oxopipe...
Author: BenchChem Technical Support Team. Date: December 2025
This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving tert-butyl 2-oxopiperazine-1-carboxylate .
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for coupling tert-butyl 2-oxopiperazine-1-carboxylate with other molecules?
A1: There are three primary strategies for coupling this substrate, depending on the nature of the coupling partner:
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the method of choice for forming a C-N bond between the piperazinone nitrogen and an aryl or heteroaryl halide (or triflate).[1][2] It is known for its broad substrate scope and functional group tolerance.[1]
Copper-Catalyzed Ullmann Coupling: An alternative to the Buchwald-Hartwig reaction for N-arylation.[3] While classic Ullmann reactions required harsh conditions, modern protocols use ligands to enable milder temperatures and lower catalyst loadings.[4][5]
Standard Amide Bond Coupling: This method is used when coupling the piperazinone with a carboxylic acid. It involves activating the carboxylic acid with a coupling reagent to facilitate nucleophilic attack by the piperazinone's secondary amine.
Q2: How does the 2-oxo group affect the reactivity of the piperazine?
A2: The presence of the amide (lactam) in the 2-position withdraws electron density from the ring. This can decrease the nucleophilicity of the secondary amine at the N-4 position compared to a standard N-Boc-piperazine. This may necessitate more forcing reaction conditions, more active catalyst systems, or longer reaction times to achieve high conversion.
Q3: What is the purpose of the tert-butyl carboxylate (Boc) protecting group?
A3: The Boc group is an essential protecting group that deactivates the N-1 amide nitrogen, preventing it from participating in undesired side reactions.[6] It is stable under a wide range of reaction conditions used for coupling at the N-4 position but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) when desired.[5][6]
Q4: Which type of phosphine ligand is best for the Buchwald-Hartwig amination of this substrate?
A4: For N-arylation of piperazine scaffolds, sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective. Ligands such as RuPhos and BrettPhos have demonstrated broad utility and high efficiency for C-N cross-coupling reactions, often allowing for lower catalyst loadings and shorter reaction times.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during coupling reactions.
Problem 1: Low or No Yield in Buchwald-Hartwig Amination
Q: I am attempting to couple tert-butyl 2-oxopiperazine-1-carboxylate with an aryl bromide using a palladium catalyst, but I am seeing very low conversion to my desired product. What are the common causes and how can I fix it?
A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes & Solutions:
Inactive Catalyst: The active catalyst is a Pd(0) species.[8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively in situ.
Solution: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to protect the catalyst.[8] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species upon exposure to the base.[9]
Suboptimal Ligand Choice: The ligand is critical for catalyst stability and activity.
Solution: Switch to a state-of-the-art biaryl phosphine ligand like RuPhos or BrettPhos, which are known to be effective for challenging amine couplings.[7] Ensure the correct Pd:ligand ratio is used (typically 1:1 to 1:2).
Inappropriate Base or Poor Base Solubility: The base is crucial for the catalytic cycle.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[7][11] Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or more active catalyst systems.[7]
Solution: Switch to a stronger base like NaOtBu. If using a solid base, ensure it is finely powdered to maximize surface area. Consider a solvent in which the base has at least partial solubility.
Solvent and Temperature Issues: Toluene and 1,4-dioxane are common solvents. The reaction may require heating (typically 80-110 °C) to proceed at a reasonable rate.
Solution: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, screen other common solvents like CPME or t-BuOH. If the reaction is sluggish, incrementally increase the temperature.
Problem 2: Formation of N,N'-bis-arylated Piperazine Byproduct
Q: In my reaction with unprotected piperazin-2-one, I am observing a significant amount of a double-arylated side product. How can I improve the selectivity for the mono-arylated product?
A: This is a common selectivity issue when using an unprotected piperazine.
Possible Causes & Solutions:
Stoichiometry: If the aryl halide is in excess or at a 1:1 ratio with piperazine, bis-arylation is more likely.
Solution: Use a significant excess of the piperazine nucleophile (e.g., 2 to 5 equivalents) relative to the aryl halide. This statistically favors the mono-arylation product.
Slow Addition: Adding all reagents at once can lead to high local concentrations of the mono-arylated product, which can then compete with the starting piperazine for the remaining aryl halide.
Solution: Consider the slow addition of the aryl halide solution to a solution containing the catalyst, ligand, base, and the excess piperazine. This maintains a low concentration of the electrophile and favors reaction with the more abundant starting material.
Data Presentation: Reaction Condition Comparison
The following tables summarize typical conditions for relevant coupling reactions. Note that yields are highly substrate-dependent.
Table 1: Comparison of Palladium-Catalyzed N-Arylation Conditions
Parameter
Condition A
Condition B
Condition C
Pd Source
Pd₂(dba)₃
Pd(OAc)₂
G3-XPhos Precatalyst
Ligand
RuPhos
XPhos
(Integrated)
Base
NaOtBu
Cs₂CO₃
K₃PO₄
Solvent
Toluene
1,4-Dioxane
t-BuOH
Temperature
100 °C
110 °C
100 °C
Typical Pd Loading
1-2 mol%
2-5 mol%
1-2 mol%
| Notes | Effective for a broad range of aryl halides, including chlorides. | Often used for complex substrates and heteroaryl amines. | Precatalyst simplifies setup and ensures efficient catalyst activation. |
Table 2: Comparison of Copper-Catalyzed N-Arylation Conditions
| Notes | High efficiency, fast reaction times.[13] | Cost-effective, but may require longer times and careful control to minimize side reactions. | Good efficiency with low risk of racemization.[14] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with tert-butyl 2-oxopiperazine-1-carboxylate.
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), tert-butyl 2-oxopiperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).
Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired N-aryl piperazinone product.[5]
Protocol 2: General Procedure for Ligand-Assisted Ullmann N-Arylation
This protocol is an example of a modern, milder Ullmann coupling.
Reaction Setup: To an oven-dried vial, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol, 1.0 equiv.), tert-butyl 2-oxopiperazine-1-carboxylate (1.5 mmol, 1.5 equiv.), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 24 hours.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through celite, and wash the filtrate with water and then brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: General Procedure for HATU-Mediated Amide Coupling
This protocol describes the coupling of a carboxylic acid to tert-butyl 2-oxopiperazine-1-carboxylate.
Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.), HATU (1.05 mmol, 1.05 equiv.), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 15-20 minutes.
Coupling: Add a solution of tert-butyl 2-oxopiperazine-1-carboxylate (1.1 mmol, 1.1 equiv.) in DMF (2 mL) to the activated carboxylic acid mixture.
Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Technical Support Center: Boc Deprotection of tert-butyl 2-oxopiperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate?
Incomplete deprotection of this substrate typically stems from several factors:
Insufficient Acid: The amount of acid may be inadequate to fully catalyze the cleavage of the Boc group. This can be due to using too few equivalents or a reagent of lower concentration.[1][2]
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the reaction to reach completion, especially if steric hindrance is a factor.[1][2]
Poor Reagent Quality: Degradation of the acid (e.g., trifluoroacetic acid, TFA) due to moisture can reduce its effectiveness.[3] Using anhydrous solvents is critical.[1]
Solubility Issues: The starting material may not be fully dissolved in the chosen solvent, limiting the access of the acidic reagent to the Boc group.[1][2]
Q2: Which acidic conditions are recommended for this deprotection?
The two most common and effective methods for Boc deprotection are:
Trifluoroacetic acid (TFA) in Dichloromethane (DCM): This is a standard, robust method that usually provides clean and efficient deprotection.[1][4]
Hydrochloric Acid (HCl) in an Organic Solvent: A solution of 4M HCl in 1,4-dioxane is a widely used alternative.[1][5] This can be advantageous if the trifluoroacetate salt of the product proves difficult to handle or isolate.[1]
Q3: What are potential side products, and how can they be minimized?
The primary side reaction of concern is the formation of the tert-butyl cation during the reaction, which can lead to alkylation of nucleophilic sites on the substrate or solvent.[3][6] For complex molecules, this is a greater concern, but for 2-oxopiperazine, the main issues are typically incomplete reaction or difficult salt isolation.[6] To minimize side reactions, it is crucial to:
Control Temperature: Running the reaction at 0 °C initially and then warming to room temperature can help control the reaction rate and minimize side product formation.[1]
Use Scavengers (if necessary): While less common for this simple substrate, in more complex syntheses, scavengers like triisopropylsilane (TIS) can be added to trap the tert-butyl cation.[3]
Q4: How can I effectively monitor the reaction's progress?
Careful monitoring is essential to ensure the reaction goes to completion without prolonged exposure to harsh acidic conditions.[2]
Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the less polar starting material and the appearance of the more polar product (the free amine salt).[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most accurate monitoring, confirming the consumption of the starting material and the mass of the desired product.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate.
Problem
Possible Cause
Recommended Solution
Incomplete Reaction (Starting material remains)
1. Insufficient acid equivalents or concentration.[1][7] 2. Reaction time is too short.[1][3] 3. Reaction temperature is too low.[1] 4. Poor solubility of starting material.[1][2]
1. Increase the equivalents of acid (e.g., use 5-10 eq. of TFA or 3-5 eq. of 4M HCl in dioxane).[1] 2. Extend the reaction time, monitoring progress by TLC or LC-MS every hour.[1] 3. Allow the reaction to stir at room temperature. A moderate increase to 40-50°C can be considered if necessary.[1] 4. Try a different solvent system or increase the solvent volume to ensure complete dissolution.
Low Yield
1. Product loss during aqueous work-up.[1] 2. Formation of a water-soluble salt. 3. Degradation under harsh conditions.
1. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Perform multiple extractions (e.g., 3-4 times) with an appropriate organic solvent like DCM or ethyl acetate.[1] 2. If the product salt is highly water-soluble, consider evaporating the solvent and using the salt directly or isolating it by precipitation with a non-polar solvent like diethyl ether.[1] 3. Lower the reaction temperature and carefully monitor the reaction to avoid prolonged exposure to strong acid.[1]
Purification Difficulties
1. Product is isolated as a sticky or oily salt. 2. Co-elution of product with byproducts during chromatography.
1. If the TFA salt is problematic, switch to HCl/dioxane to obtain the hydrochloride salt, which is often a crystalline solid.[1] Alternatively, convert the salt to its free base form. 2. Optimize chromatography conditions (e.g., try a different solvent gradient or stationary phase). Consider derivatization of the amine to aid in separation if necessary.
Identification of byproducts in tert-butyl 2-oxopiperazine-1-carboxylate synthesis
Welcome to the technical support center for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important building block.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to tert-butyl 2-oxopiperazine-1-carboxylate?
A1: The most prevalent synthetic strategies involve the cyclization of a linear precursor. A common approach is the reaction of N-Boc-ethylenediamine with an acetate synthon, such as ethyl chloroacetate or a similar reagent, followed by intramolecular amidation to form the 2-oxopiperazine ring. Thermal conditions are often employed for the cyclization step.
Q2: What is the most common byproduct in this synthesis, and how can I minimize it?
A2: A frequent byproduct is the diketopiperazine, a cyclic dimer formed from the intermolecular reaction of two molecules of the linear amino ester precursor instead of the desired intramolecular cyclization. To minimize its formation, it is crucial to employ high-dilution conditions during the cyclization step. This favors the intramolecular reaction pathway. Slow addition of the linear precursor to a heated solvent is a practical application of this principle.
Q3: I am observing an incomplete reaction with starting material remaining. What are the possible causes?
A3: Incomplete cyclization can be due to several factors:
Insufficient reaction temperature or time: The intramolecular amidation often requires elevated temperatures to proceed to completion. Ensure your reaction is heated appropriately and for a sufficient duration.
Inefficient activation of the ester: If a coupling agent is used to facilitate the amide bond formation, its activity might be compromised. Ensure the coupling agent is fresh and used under anhydrous conditions.
Steric hindrance: While less common in this specific synthesis, bulky substituents on the precursor could hinder cyclization.
Q4: How can I effectively purify the final product?
A4: Purification of tert-butyl 2-oxopiperazine-1-carboxylate is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from starting materials and byproducts. Recrystallization can also be a viable method for obtaining highly pure material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.
Issue
Potential Cause(s)
Recommended Action(s)
Low Yield of Desired Product
- Formation of diketopiperazine (dimer) byproduct.- Incomplete cyclization of the linear precursor.- Degradation of the Boc-protecting group.
- Perform the cyclization step under high-dilution conditions.- Increase the reaction temperature and/or time for the cyclization step.- Ensure the reaction conditions are not overly acidic, which can lead to Boc-deprotection. Use a non-acidic workup or a mild base to neutralize any acid.
Presence of a High Molecular Weight Impurity
- This is likely the diketopiperazine dimer or higher-order oligomers.
- Confirm the identity of the impurity by mass spectrometry.- Optimize the cyclization reaction using high-dilution techniques.- Separate the product from the high molecular weight impurity using silica gel chromatography.
Product is an Oil and Difficult to Handle
- The presence of residual solvent or impurities can prevent crystallization.
- Ensure all solvents are thoroughly removed under high vacuum.- Purify the product meticulously via column chromatography.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Loss of the Boc-Protecting Group
- Exposure to acidic conditions during the reaction or workup.
- Avoid acidic reagents or conditions if possible.- If an acidic workup is necessary, perform it quickly and at low temperatures.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.
Experimental Protocols
Key Experiment: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate via Intramolecular Cyclization
This protocol outlines a general procedure for the synthesis, which may require optimization based on specific laboratory conditions and starting materials.
Step 1: Synthesis of the Linear Precursor (tert-Butyl (2-((2-ethoxy-2-oxoethyl)amino)ethyl)carbamate)
To a solution of N-Boc-ethylenediamine (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2.0 eq.).
Add ethyl chloroacetate (1.1 eq.) dropwise to the stirring solution at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield the linear amino ester precursor.
Step 2: Intramolecular Cyclization to form tert-Butyl 2-Oxopiperazine-1-carboxylate
Dissolve the purified linear precursor from Step 1 in a high-boiling point, non-protic solvent such as toluene or xylene to achieve a high-dilution concentration (e.g., 0.01 M).
Heat the solution to reflux. The cyclization can be slow, so monitor the reaction progress over several hours to days by TLC or LC-MS.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the resulting crude product by silica gel column chromatography to obtain pure tert-butyl 2-oxopiperazine-1-carboxylate.
Visualizations
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathway and the formation of a common byproduct.
Caption: Synthetic workflow for tert-butyl 2-oxopiperazine-1-carboxylate.
Caption: Troubleshooting logic for low yield in the synthesis.
Troubleshooting
Stability issues of tert-butyl 2-oxopiperazine-1-carboxylate under acidic conditions
Welcome to the technical support center for tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly focus...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly focusing on the cleavage of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the acidic deprotection of tert-butyl 2-oxopiperazine-1-carboxylate.
Q1: My Boc-deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a frequent challenge. The stability of the Boc group is highly dependent on the acid strength, temperature, and reaction time. Here are several strategies to ensure complete removal:
Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS. If starting material is still present, extend the reaction time until it is fully consumed.[1]
Elevate Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly accelerate the deprotection.[1] However, use caution, as excessive heat may promote side reactions.
Increase Acid Concentration/Equivalents: The concentration and stoichiometry of the acid are critical. Using a higher concentration of acid or increasing the number of equivalents can facilitate complete removal.[1] Common effective reagents include 50% TFA in DCM or 4M HCl in dioxane.[1][2]
Q2: What are the standard acidic conditions for removing the Boc group from tert-butyl 2-oxopiperazine-1-carboxylate?
A2: The deprotection of a Boc-protected amine is typically a straightforward acid-catalyzed hydrolysis.[3] The most common and effective methods are:
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is widely used and typically provides rapid deprotection at room temperature.[1][4] The reaction is often complete within 30 minutes to 3 hours.[4]
Hydrochloric Acid (HCl) in an Organic Solvent: A 4M solution of HCl in dioxane is a very common and effective alternative.[1] HCl in methanol or ethyl acetate is also used.[3] These conditions often yield a hydrochloride salt, which can be easy to isolate via precipitation.[1]
Below is a summary of typical conditions and their impact on reaction completion, adapted from studies on similar systems.
Entry
Acid/Solvent System
Reaction Time
Avg. Deprotection Efficiency
Notes
1
50% TFA/DCM
5 min
~94%
A short reaction time may be insufficient for full conversion.[5]
2
50% TFA/DCM
30 min
>99%
Extending the time significantly improves yield.[5]
3
4M HCl/Dioxane
2 x 5 min
~91%
Similar to TFA, short reaction times can be inadequate.[5]
4
4M HCl/Dioxane
2 x 30 min
>99%
Longer exposure ensures complete removal of the Boc group.[5]
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side reactions can lower your yield and complicate purification. Key issues include:
Formation of Stable Salts: The deprotected piperazinone will form a salt with the acid used (e.g., trifluoroacetate or hydrochloride). This is expected. If the trifluoroacetate salt is oily or difficult to handle, switching to HCl in dioxane to obtain a crystalline hydrochloride salt can be advantageous.[1]
Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, esters, or other protecting groups like trityl), the strong acidic conditions required for Boc removal can cleave them as well.[1]
Alkylation by tert-Butyl Cation: The deprotection mechanism generates a stable tert-butyl cation, which can alkylate nucleophilic residues.[6] While less of a concern than in peptide synthesis, if you have highly nucleophilic functionality, consider using scavengers.
Solutions:
Use Milder Conditions: For substrates with other sensitive groups, consider milder deprotection methods. Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective.[3] Thermal deprotection by heating the compound in a suitable solvent is also a potential acid-free method.[7]
Orthogonal Protection Strategy: In the design phase, ensure your protecting group strategy is orthogonal. For example, use a base-labile group like Fmoc or a hydrogenolysis-labile group like Cbz if acidic deprotection is not compatible with your molecule.[4]
Q4: How can I effectively monitor the deprotection reaction?
A4: Close monitoring is essential to determine the reaction endpoint, preventing both incomplete reactions and potential side reactions from prolonged exposure to acid.
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material (which is less polar) and the appearance of the highly polar product (the salt). The product will typically have a much lower Rf value or remain at the baseline.
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It allows you to track the consumption of the starting material and the formation of the desired product by monitoring their respective masses. This is the most reliable way to confirm reaction completion.[1]
Key Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol describes a standard procedure for removing the Boc group with Trifluoroacetic Acid.
Preparation: Dissolve the tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar. A typical concentration is 0.1-0.5 M.
Reaction: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA should be between 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves isobutene and CO₂ gas; ensure adequate ventilation and perform in a fume hood.[4]
Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to 3 hours.[4] Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aq. NaHCO₃) and extracted.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative that often yields a solid hydrochloride salt, simplifying isolation.
Preparation: Dissolve the tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
Reaction: To the stirred solution at room temperature, add a 4M solution of HCl in dioxane (3-5 equivalents).[1]
Monitoring & Isolation: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected product will precipitate from the solution.
Work-up: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be fully precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[1]
Visualizations
Mechanism and Workflow Diagrams
The following diagrams illustrate the chemical mechanism and logical workflows associated with the deprotection process.
Caption: Acid-catalyzed mechanism for Boc group removal.
Caption: A logical workflow for troubleshooting incomplete reactions.
Caption: A typical experimental workflow for Boc deprotection.
Alternative workup procedures for tert-butyl 2-oxopiperazine-1-carboxylate
Technical Support Center: tert-Butyl 2-oxopiperazine-1-carboxylate Welcome to the technical support center for researchers working with tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: tert-Butyl 2-oxopiperazine-1-carboxylate
Welcome to the technical support center for researchers working with tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice and alternative workup procedures to help you navigate common challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for tert-butyl 2-oxopiperazine-1-carboxylate?
A standard procedure involves quenching the reaction mixture, followed by an aqueous extractive workup. This typically includes dilution with an organic solvent (like ethyl acetate or dichloromethane), washing with water and/or brine to remove inorganic salts and water-soluble impurities, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, concentrating the solvent under reduced pressure.[1] The crude product is then often purified by column chromatography.
Q2: My final yield is consistently low. What are the potential causes related to the reaction and workup?
Low yields can stem from issues in both the reaction and the workup phase.
Reaction Conditions: Incomplete conversion, catalyst deactivation, or suboptimal choice of base, solvent, or temperature can lead to a lower theoretical yield before the workup even begins.[2] For related N-aryl piperazine syntheses, the choice of palladium catalyst, ligand, and base is critical to avoid starting material decomposition.[3]
Workup Losses: The product may have partial solubility in the aqueous layer, leading to loss during extraction. Additionally, unstable products might degrade upon exposure to acidic or basic wash solutions.
Q3: I'm having difficulty purifying the final compound. What are common impurities?
Purification challenges in piperazine-containing compounds are common.[4] Impurities may include:
Unreacted starting materials.
Di-substituted byproducts, which can be a significant issue in piperazine chemistry if the starting material is not already mono-protected.[3][5]
Byproducts from side reactions, such as ring-opening or elimination reactions.[3]
Residual solvent or reagents from the reaction (e.g., coupling agents, bases).
Q4: Is column chromatography always necessary for purification?
Not always. While chromatography is a common method for achieving high purity,[5] it can be time-consuming and lead to yield loss. Alternatives include:
Crystallization/Precipitation: If the product is a solid and has suitable solubility properties, direct crystallization from the crude oil can be a highly effective and scalable purification method.
Acid-Base Extraction: A liquid-liquid extraction procedure that uses pH adjustments to separate acidic, basic, and neutral compounds can effectively remove certain impurities.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup procedure.
Problem
Potential Cause
Troubleshooting Solution
Citation
Persistent Emulsion During Extraction
High concentration of reagents or byproducts acting as surfactants.
1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite®. 3. Centrifuge the mixture to break the emulsion. 4. Allow the mixture to stand for an extended period without agitation.
Low Yield After Workup
Product has significant water solubility.
1. "Salt out" the product by saturating the aqueous layer with NaCl before extraction. 2. Perform multiple extractions (5-7 times) with a smaller volume of organic solvent. 3. Perform a back-extraction of the combined aqueous layers.
If the product is sensitive to acid or base, use only neutral water washes. Avoid strong acidic or basic solutions during the workup.
Product Contaminated with Basic Impurities
Unreacted amine starting materials or basic byproducts.
Introduce a wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate and extract basic impurities into the aqueous layer.
Unreacted acidic starting materials or acidic byproducts.
Introduce a wash with a dilute basic solution (e.g., saturated NaHCO₃ or 1M Na₂CO₃) to deprotonate and extract acidic impurities into the aqueous layer.
While a standard extractive workup is common, the following alternatives can be advantageous for specific situations, such as improving purity, avoiding emulsions, or simplifying the procedure.
Protocol 1: Standard Extractive Workup
Quench: Cool the reaction mixture to room temperature (or 0 °C if exothermic) and slowly add water or a saturated aqueous NH₄Cl solution.
Dilute: Add an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
Separate: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
Wash: Wash the organic layer sequentially with:
Deionized water (2x).
Saturated aqueous NaHCO₃ solution (if acidic byproducts are present).[1]
Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purify: Purify the crude material by flash column chromatography.[5]
Protocol 2: Workup with Acidic Wash (Removes Basic Impurities)
This procedure is useful if the reaction uses basic reagents (e.g., excess amine) that need to be removed.
Quench & Dilute: Follow steps 1 and 2 from the Standard Protocol.
Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M HCl (2x). Caution: The desired product may be basic enough to partition into the acidic aqueous layer. Test a small sample first.
Neutralize & Wash: Wash the organic layer sequentially with:
Saturated aqueous NaHCO₃ solution (1x) to neutralize any residual acid.
Brine (1x).
Dry & Isolate: Follow steps 5 and 6 from the Standard Protocol.
Protocol 3: Non-Aqueous Workup / Direct Precipitation
This method is ideal for reactions where the product is expected to be a solid and relatively clean, or to avoid potential hydrolysis.
Concentrate: Remove the reaction solvent under reduced pressure.
Triturate/Precipitate: Add a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir vigorously. The product should precipitate as a solid.
Isolate: Collect the solid product by vacuum filtration.
Wash: Wash the collected solid with a small amount of the cold non-polar solvent to remove residual impurities.
Dry: Dry the purified product under high vacuum.
Visual Guides
Experimental Workflow
The following diagram illustrates a general workflow from reaction completion to the final, purified product, highlighting the decision points for workup selection.
Caption: General workflow for synthesis and purification.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common issues encountered during the workup.
Technical Support Center: Solubility of Tert-butyl 2-oxopiperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tert-butyl 2-oxopiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is tert-butyl 2-oxopiperazine-1-carboxylate exhibiting poor solubility in my aqueous buffer?
A1: The limited aqueous solubility of this compound is likely due to the presence of the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group. This group increases the non-polar character of the molecule, making it less favorable to interact with polar water molecules. While the piperazine ring has polar characteristics, the overall molecule can be considered a 'brick-dust' type, which often has high lattice energy, or a 'grease-ball' type, with high lipophilicity, both contributing to poor water solubility.[1]
Q2: What is the first step I should take to dissolve my compound?
A2: The recommended first step is to perform a small-scale solubility screening using a panel of common laboratory solvents of varying polarities. This will help identify a suitable organic solvent or a co-solvent system for your experiments.
Q3: My compound dissolved in an organic solvent but precipitated when I added it to my aqueous assay buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is insufficient to keep the compound dissolved in the final aqueous solution. To resolve this, you can:
Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay buffer. Be mindful that high concentrations of organic solvents can affect experimental outcomes.
Prepare a more concentrated stock solution in the organic solvent and add a smaller volume to your aqueous buffer.
Investigate the use of non-ionic surfactants or other solubilizing agents, but verify their compatibility with your assay.[2]
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Yes, gentle heating and sonication are effective methods to increase the rate of dissolution.[2]
Heating: Gently warm the solution, typically between 30-50°C. Avoid excessive heat, as it could potentially lead to the degradation of the compound or cleavage of the Boc-group.
Sonication: Using a water bath sonicator can help break down solid aggregates and accelerate the dissolution process.[2]
Q5: Will adjusting the pH of my solution improve solubility?
A5: Adjusting the pH is a common strategy for ionizable compounds.[3][4] However, tert-butyl 2-oxopiperazine-1-carboxylate does not possess strongly acidic or basic functional groups that are readily ionized under typical pH ranges. While the piperazine nitrogen can be protonated under acidic conditions, this often requires a very low pH, which may risk cleaving the acid-labile Boc-protecting group. Therefore, pH modification is generally not the primary strategy for this specific molecule.
Q6: I am concerned about the stability of the Boc protecting group. What conditions should I avoid?
A6: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids. Avoid dissolving the compound in strongly acidic solutions (e.g., concentrated HCl, trifluoroacetic acid) unless the intention is to remove the protecting group. Prolonged exposure to high temperatures should also be avoided to prevent potential degradation.
Q7: What are more advanced strategies if standard methods fail?
A7: For challenging solubility issues, particularly in later-stage drug development, several advanced formulation strategies can be employed. These include:
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix, which can lead to a supersaturated state upon dissolution.[5][]
Lipid-Based Formulations: The compound is dissolved in oils or surfactants to form self-emulsifying drug delivery systems (SEDDS).[5][7]
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[]
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule and increase aqueous solubility.[5][8]
Data Presentation
Table 1: Physicochemical Properties of tert-Butyl 2-oxopiperazine-1-carboxylate and Related Structures
Table 2: Qualitative Solubility of tert-Butyl 2-oxopiperazine-1-carboxylate in Common Laboratory Solvents
Solvent
Polarity
Expected Solubility
Water
High
Insoluble / Very Poorly Soluble
Methanol, Ethanol
High
Sparingly to Moderately Soluble
Dimethyl Sulfoxide (DMSO)
High
Soluble
N,N-Dimethylformamide (DMF)
High
Soluble
Acetonitrile
Medium
Sparingly Soluble
Tetrahydrofuran (THF)
Medium
Soluble
Dichloromethane (DCM)
Low
Soluble
Note: This table is based on the general properties of Boc-protected heterocyclic compounds and should be confirmed by experimental testing.
Experimental Protocols
Protocol 1: General Solubility Screening
Preparation: Weigh approximately 1-2 mg of tert-butyl 2-oxopiperazine-1-carboxylate into a small, clean glass vial.
Solvent Addition: Add 100 µL of the first solvent to be tested (e.g., water, ethanol, DMSO, DCM).
Mixing: Vortex the vial vigorously for 30-60 seconds.
Observation: Visually inspect the vial for undissolved material. Note whether the compound is fully dissolved, partially dissolved, or insoluble.
Sonication (if needed): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Observe again.
Heating (if needed): If the compound remains undissolved, gently heat the vial to 40°C for 5-10 minutes using a heat block or water bath.[2] Observe again.
Documentation: Record all observations in a laboratory notebook.
Repeat: If the compound does not dissolve, repeat the process with the next solvent.
Protocol 2: Preparation of a Stock Solution for Aqueous Assays
Select Co-solvent: Based on the screening protocol, select a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO).
Prepare Concentrated Stock: Weigh a precise amount of the compound into a vial. Add the minimum volume of the chosen co-solvent required to fully dissolve the material, creating a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
Dilution into Aqueous Buffer: To prepare your working solution, perform a serial dilution. First, dilute the concentrated stock into a small volume of your final aqueous buffer. Then, add this intermediate solution to the final bulk volume of the buffer. This stepwise process helps prevent the compound from precipitating.
Final Concentration Check: Ensure the final concentration of the organic co-solvent in your working solution is as low as possible (typically <1% v/v) to minimize interference with biological assays.
Final Observation: After dilution, visually inspect the final solution to ensure it is clear and free of any precipitate. If cloudiness appears, the solubility limit has been exceeded, and the protocol may need to be adjusted.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: A diagram illustrating the co-solvent strategy.
Technical Support Center: Monitoring tert-Butyl 2-Oxopiperazine-1-Carboxylate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving tert-butyl 2-oxopiperazine-1-carboxylate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for monitoring reactions involving tert-butyl 2-oxopiperazine-1-carboxylate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols to ensure successful reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the most common mobile phase for monitoring the Boc-protection of 2-oxopiperazine?
A1: A common and effective mobile phase system for monitoring this reaction on silica gel TLC plates is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the observed separation. A starting point is often a 1:1 ratio of ethyl acetate to hexane, which can then be optimized to achieve a good separation between the starting material and the product. For more polar compounds, a solvent system like dichloromethane and methanol (e.g., 9:1) can also be effective.[1]
Q2: How can I visualize the spots of 2-oxopiperazine and tert-butyl 2-oxopiperazine-1-carboxylate on the TLC plate?
A2: Since these compounds are not always UV-active, staining is often necessary for visualization.
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds and will visualize both the starting material and the product.[1]
Ninhydrin Stain: 2-Oxopiperazine, which has a secondary amine, may give a weak or variable response with ninhydrin. tert-Butyl 2-oxopiperazine-1-carboxylate, being a carbamate, will not react with ninhydrin under standard conditions.
p-Anisaldehyde Stain: This stain can be used for visualizing a wide range of compounds and may provide colored spots that can help differentiate between the product and starting material.
Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your mobile phase or a few drops of triethylamine for basic compounds can help mitigate this.
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A4: To improve the separation between spots with similar Rf values, you can adjust the polarity of the mobile phase.
If the spots are too high on the plate (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., use more hexane in an ethyl acetate/hexane system).
If the spots are too low on the plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., use more ethyl acetate).
Experimenting with different solvent systems, such as dichloromethane/methanol or adding a small amount of a third solvent, can also improve separation.
Q5: I don't see any spots on my TLC plate after staining. What should I do?
A5: There are a few reasons why spots may not be visible:
Insufficient Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[1]
Inappropriate Stain: The stain you are using might not be suitable for your compounds. Try a more general stain like potassium permanganate.
Compound Volatility: If your compound is volatile, it may have evaporated from the plate during drying.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the TLC monitoring of tert-butyl 2-oxopiperazine-1-carboxylate reactions.
Problem
Possible Cause(s)
Suggested Solution(s)
Streaking Spots
1. Sample is too concentrated.2. Compound is highly polar.3. Sample is not fully dissolved.
1. Dilute the sample before spotting.2. Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the mobile phase.3. Ensure the sample is completely dissolved in the spotting solvent.
Spots are at the top of the plate (High Rf)
Mobile phase is too polar.
Decrease the proportion of the polar solvent in the mobile phase (e.g., increase the hexane content in an ethyl acetate/hexane mixture).
Spots are at the bottom of the plate (Low Rf)
Mobile phase is not polar enough.
Increase the proportion of the polar solvent in the mobile phase (e.g., increase the ethyl acetate content).
Spots are not separating
Mobile phase does not provide enough selectivity.
Try a different solvent system (e.g., dichloromethane/methanol). Consider using a different ratio of your current solvents.
No spots are visible
1. Sample is too dilute.2. Inappropriate visualization stain.3. Compound is volatile and has evaporated.
1. Spot the TLC plate multiple times in the same location, allowing it to dry between applications.[1]2. Use a universal stain like potassium permanganate.3. Minimize the time the plate is left to dry before visualization.
Uneven solvent front
1. The TLC plate is touching the side of the developing chamber.2. The bottom of the TLC plate is not level in the chamber.
1. Ensure the plate is centered in the chamber and not touching the sides.2. Make sure the developing chamber has a flat bottom and the plate is placed evenly.
Data Presentation
The following table summarizes the expected Rf values for the starting material and product in a typical Boc-protection reaction of 2-oxopiperazine. These values are approximate and can vary based on the specific conditions (e.g., temperature, saturation of the chamber, and the exact composition of the mobile phase).
Compound
Structure
Mobile Phase (Ethyl Acetate:Hexane)
Approximate Rf Value
Visualization
2-Oxopiperazine
1:1
~ 0.1 - 0.2
KMnO₄ stain (strong), Ninhydrin (weak/variable)
tert-Butyl 2-oxopiperazine-1-carboxylate
1:1
~ 0.5 - 0.7
KMnO₄ stain
Experimental Protocols
Protocol 1: Boc-Protection of 2-Oxopiperazine
This protocol describes a general procedure for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.
Materials:
2-Oxopiperazine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Silica gel TLC plates
Ethyl acetate
Hexane
Potassium permanganate stain solution
Procedure:
Dissolve 2-oxopiperazine (1.0 eq) in the chosen solvent (DCM or THF).
Add the base (TEA, 1.2 eq or 1M NaOH).
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
Stir the reaction at room temperature.
Monitor the reaction progress by TLC every 30-60 minutes.
TLC Monitoring:
Prepare a TLC chamber with a 1:1 mixture of ethyl acetate and hexane.
On a silica gel TLC plate, spot the starting material (2-oxopiperazine) in one lane, the co-spot (starting material and reaction mixture in the same spot) in the middle lane, and the reaction mixture in the third lane.
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.
Dry the plate thoroughly.
Visualize the spots by dipping the plate in a potassium permanganate stain solution and gently heating with a heat gun.
The reaction is complete when the spot corresponding to the starting material (lower Rf) has disappeared and a new, higher Rf spot corresponding to the product is observed.
Protocol 2: Deprotection of tert-Butyl 2-Oxopiperazine-1-Carboxylate
This protocol describes a general procedure for the removal of the Boc group.
Materials:
tert-Butyl 2-oxopiperazine-1-carboxylate
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Silica gel TLC plates
Ethyl acetate
Hexane
Potassium permanganate stain solution
Procedure:
Dissolve tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq) in DCM.
Add TFA (typically 20-50% v/v) to the solution.
Stir the reaction at room temperature.
Monitor the reaction progress by TLC.
TLC Monitoring:
Follow the same TLC procedure as for the protection reaction.
The reaction is complete when the spot corresponding to the starting material (tert-butyl 2-oxopiperazine-1-carboxylate, higher Rf) has disappeared and a new, lower Rf spot corresponding to 2-oxopiperazine is observed.
Comparative Analysis of NMR Spectral Data for Boc-Protected Piperazine Derivatives
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2-oxopiperazine-1-carboxylate and structurally related analogues. This information is crucial for...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2-oxopiperazine-1-carboxylate and structurally related analogues. This information is crucial for researchers in organic synthesis and drug development for the structural elucidation and purity assessment of these important heterocyclic scaffolds.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR chemical shifts (δ) for the selected compounds. The data highlights the influence of the carbonyl group and the Boc-protecting group on the proton environments within the heterocyclic ring.
Data not explicitly found in the provided search results. However, based on the structure, one would expect signals for the methylene protons adjacent to the nitrogen and carbonyl, as well as the other ring protons, and a singlet for the tert-butyl group.
piperazin-2-one
Data not explicitly found in the provided search results. The spectrum would show signals for the three sets of methylene protons and the NH proton.
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts provide further insight into the electronic environment of the carbon atoms in these molecules. The presence of the carbonyl group and the Boc-protecting group significantly influences the chemical shifts of the adjacent carbons.
Data not explicitly found in the provided search results. Expected signals would include the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the four methylene carbons of the piperidine ring.
piperazin-2-one
Data not explicitly found in the provided search results. The spectrum would feature signals for the carbonyl carbon and the three distinct methylene carbons.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may need to be optimized for individual samples and instruments.
Sample Preparation
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
If an internal standard is required, add a small amount of tetramethylsilane (TMS) to the solution.
NMR Data Acquisition
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound, from sample preparation to final data interpretation.
A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 2-Oxopiperazine-1-Carboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool. Verifying the suc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool. Verifying the successful installation of this group is a critical quality control step. This guide provides an objective comparison of the expected mass spectrometry performance of tert-butyl 2-oxopiperazine-1-carboxylate with that of other Boc-protected cyclic amines, supported by predictive data based on established fragmentation patterns.
Predicted Mass Spectrometric Fragmentation
The mass spectrum of tert-butyl 2-oxopiperazine-1-carboxylate is predicted to be dominated by fragmentation of the Boc group, which is highly labile under typical mass spectrometry conditions.[1][2][3] Using soft ionization techniques like electrospray ionization (ESI) is advisable to increase the likelihood of observing the protonated molecular ion.[4] The primary fragmentation pathways for Boc-protected amines involve the loss of isobutylene, the tert-butyl radical, the complete Boc group, or the formation of a stable tert-butyl cation.[3][5][6]
The molecular formula for tert-butyl 2-oxopiperazine-1-carboxylate is C9H16N2O3, with a molecular weight of 200.24 g/mol .[7] In positive-ion ESI-MS, the protonated molecule ([M+H]⁺) would have an m/z of approximately 201.25.
Comparison with Alternative Boc-Protected Cyclic Amines
The fragmentation pattern of the Boc group itself is highly consistent across different molecules. However, the relative abundance of fragments and any subsequent fragmentation of the core heterocyclic structure will vary. This section compares the predicted mass spectral data of tert-butyl 2-oxopiperazine-1-carboxylate with other common Boc-protected cyclic amines.
Data Acquisition: Full scan mode to detect all ions. For enhanced sensitivity and specificity, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion as the precursor and generating a product ion spectrum.[14]
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.
Caption: Predicted ESI-MS fragmentation of tert-butyl 2-oxopiperazine-1-carboxylate.
Caption: General experimental workflow for LC-MS analysis.
Comparative Purity Analysis of Tert-butyl 2-oxopiperazine-1-carboxylate: A Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is critical for the integrity of their work. This guide provides a comparative analysis of High-Performan...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is critical for the integrity of their work. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of tert-butyl 2-oxopiperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data with alternative analytical techniques, and offers a clear rationale for method selection.
Introduction to Purity Assessment
Tert-butyl 2-oxopiperazine-1-carboxylate is an N-Boc protected piperazine derivative. The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted substances in the final active pharmaceutical ingredient (API).[3]
Reverse-phase HPLC with UV detection is a primary and robust method for assessing the purity of Boc-anhydride and related N-Boc protected compounds.[4] This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Comparative Analysis of Analytical Methods
While HPLC-UV is a widely accessible and reliable technique for the analysis of tert-butyl 2-oxopiperazine-1-carboxylate, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages, particularly in sensitivity and specificity.[3]
Parameter
HPLC-UV
GC-MS
LC-MS
Principle
Differential partitioning and UV absorbance
Separation by boiling point and mass-to-charge ratio
The following diagram illustrates the general workflow for the HPLC purity analysis of tert-butyl 2-oxopiperazine-1-carboxylate.
Caption: Workflow for HPLC Purity Analysis.
Hypothetical Comparative Data
The following table summarizes hypothetical data from the analysis of a single batch of tert-butyl 2-oxopiperazine-1-carboxylate using the three described methods.
Parameter
HPLC-UV Result
GC-MS Result
LC-MS Result
Purity (%)
99.2%
99.5% (non-volatile impurities not detected)
99.1%
Number of Impurities Detected
4
2 (volatile)
6
Major Impurity
Unreacted starting material (0.5%)
Residual Dichloromethane (0.3%)
Dimer by-product (0.4%)
Reporting Limit
0.05%
0.02%
0.01%
Table 2: Hypothetical Purity Analysis Results.
Conclusion
For routine quality control of tert-butyl 2-oxopiperazine-1-carboxylate, the detailed HPLC-UV method provides a robust, reliable, and cost-effective solution for purity determination.[3] GC-MS serves as a valuable complementary technique for the specific analysis of volatile impurities. For in-depth impurity profiling and identification, especially at trace levels, LC-MS is the method of choice due to its superior sensitivity and specificity. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and available instrumentation.
A Comparative Guide to Boc and Fmoc Protecting Groups for 2-Oxopiperazine
For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptidomi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptidomimetics and pharmaceuticals. The 2-oxopiperazine scaffold is a privileged structure in drug discovery, often requiring selective protection of its nitrogen atoms to enable controlled chemical modifications. Among the most widely employed amine-protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these two largely dictates the overall synthetic strategy due to their orthogonal lability.[1][]
This guide provides an objective comparison of the Boc and Fmoc protecting groups for the 2-oxopiperazine moiety, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
Core Principles: A Tale of Two Labile Groups
The fundamental difference between the Boc and Fmoc protecting groups lies in the conditions required for their removal.[1] The Boc group is labile to acid, while the Fmoc group is cleaved under basic conditions.[1][] This orthogonality is a powerful tool in multi-step synthesis, allowing for the selective deprotection of one group while others remain intact.[4]
Boc (tert-butoxycarbonyl): This protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and is stable to a wide range of non-acidic reagents.[5] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is installed using reagents like Fmoc-Cl or Fmoc-OSu.[8] It is stable to acidic conditions but is readily cleaved by mild bases, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]
Performance Comparison: Boc vs. Fmoc for 2-Oxopiperazine
The selection of a protecting group for 2-oxopiperazine depends on several factors, including the overall synthetic route, the presence of other functional groups, and the desired scale of the synthesis.
Orthogonal to base-labile groups (e.g., Fmoc) and many other protecting groups.[]
Orthogonal to acid-labile groups (e.g., Boc, tBu).[4]
Reaction Monitoring
Typically monitored by TLC or LC-MS.
Deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[12]
Common Side Reactions
Potential for acid-catalyzed side reactions on sensitive functional groups. Formation of tert-butyl cation can lead to alkylation of electron-rich residues, often requiring scavengers.[13]
Base-induced side reactions such as diketopiperazine formation (especially at the dipeptide stage in SPPS) and aspartimide formation.[14][15]
Cost-Effectiveness
Boc-protected starting materials are generally less expensive.[]
Fmoc-protected amino acids can be more expensive, but the overall process can be cost-effective due to milder conditions and potential for reagent recycling.[]
Typical Applications
Solution-phase synthesis, synthesis of molecules with base-sensitive functionalities.[]
Solid-phase peptide synthesis (SPPS), synthesis of molecules with acid-sensitive functionalities (e.g., glycosylated or phosphorylated peptides).[4]
Experimental Protocols
Below are detailed methodologies for the protection and deprotection of 2-oxopiperazine using both Boc and Fmoc strategies.
Boc Protection of 2-Oxopiperazine
Objective: To introduce a Boc protecting group onto one of the nitrogen atoms of 2-oxopiperazine.
Materials:
2-Oxopiperazine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)
Procedure:
Dissolve 2-oxopiperazine (1.0 eq.) in the chosen solvent.
Add the base (e.g., TEA, 1.1 eq.) to the solution.
Add Boc₂O (1.05-1.2 eq.) portion-wise to the reaction mixture at room temperature.
Stir the reaction for 2-12 hours, monitoring the progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-2-oxopiperazine.
Purify the product by column chromatography if necessary.
Boc Deprotection of N-Boc-2-Oxopiperazine
Objective: To remove the Boc protecting group from N-Boc-2-oxopiperazine.
Slowly add TFA (e.g., 20-50% v/v in DCM) to the stirred solution.[16]
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[13]
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[17]
Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid.
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate to obtain the deprotected 2-oxopiperazine.
Fmoc Protection of 2-Oxopiperazine
Objective: To introduce an Fmoc protecting group onto one of the nitrogen atoms of 2-oxopiperazine.
Materials:
2-Oxopiperazine
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
Base (e.g., Sodium bicarbonate (NaHCO₃) or Pyridine)
Solvent (e.g., Dioxane/water mixture or DCM)
Procedure:
Dissolve 2-oxopiperazine (1.0 eq.) in the chosen solvent system (e.g., a 1:1 mixture of dioxane and aqueous NaHCO₃ solution).
Cool the solution to 0 °C.
Add Fmoc-Cl or Fmoc-OSu (1.05 eq.) to the reaction mixture.
Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with dilute acid (if a basic workup is used), water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Fmoc Deprotection of N-Fmoc-2-Oxopiperazine
Objective: To remove the Fmoc protecting group from N-Fmoc-2-oxopiperazine.
Materials:
N-Fmoc-2-oxopiperazine
Piperidine
N,N-dimethylformamide (DMF)
Procedure:
Dissolve N-Fmoc-2-oxopiperazine in DMF.
Add a solution of 20% piperidine in DMF to the reaction mixture.[10]
Stir the reaction at room temperature for 10-30 minutes. The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct (UV active).[12]
Once the reaction is complete, the solvent and excess piperidine can be removed under high vacuum.
Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.
Visualizing the Synthetic Pathways
The following diagrams illustrate the protection and deprotection workflows for both Boc and Fmoc strategies applied to 2-oxopiperazine.
A Comparative Analysis of the Reactivity of tert-Butyl 2-Oxopiperazine-1-carboxylate versus Other N-Protected Piperazines
For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the piperazine scaffold is a ubiquitous structural motif. Its unique physicochemical properties an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the piperazine scaffold is a ubiquitous structural motif. Its unique physicochemical properties and synthetic versatility make it a valuable building block for a diverse range of therapeutic agents. The strategic use of N-protecting groups is crucial for the selective functionalization of the two nitrogen atoms within the piperazine ring. Among the various protected piperazine derivatives, tert-butyl 2-oxopiperazine-1-carboxylate presents a unique structural variation with the presence of a carbonyl group at the C2 position. This guide provides a comprehensive comparison of the reactivity of tert-butyl 2-oxopiperazine-1-carboxylate against other commonly used N-protected piperazines, such as those bearing the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is supported by available experimental data and established chemical principles to aid researchers in the selection of the most appropriate building block for their synthetic endeavors.
Executive Summary
The introduction of a carbonyl group at the C2 position of the piperazine ring in tert-butyl 2-oxopiperazine-1-carboxylate significantly influences its reactivity compared to standard N-protected piperazines. The electron-withdrawing nature of the lactam moiety is predicted to decrease the nucleophilicity of the adjacent Boc-protected nitrogen, potentially affecting the conditions required for its removal. Conversely, the nucleophilicity of the distal secondary amine at the N4 position is also expected to be modulated. This guide will delve into these reactivity differences in key synthetic transformations, including deprotection, acylation, and alkylation, providing a framework for rational synthetic design.
Reactivity Comparison: A Data-Driven Overview
While direct kinetic studies comparing the reactivity of tert-butyl 2-oxopiperazine-1-carboxylate with other N-protected piperazines are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing experimental protocols and the fundamental electronic effects of the substituents.
Table 1: Comparative Reactivity Profile of N-Protected Piperazines
Compound
Protecting Group
Key Reactivity Features
Typical Deprotection Conditions
Relative Reactivity of N-H
tert-Butyl 2-oxopiperazine-1-carboxylate
Boc
Electron-withdrawing C2-oxo group may increase the stability of the Boc group towards acid. The N4-H is expected to be less basic and nucleophilic than in N-Boc-piperazine.
Strong acidic conditions (e.g., TFA, HCl in dioxane).[1]
Lower
tert-Butyl piperazine-1-carboxylate
Boc
Standard Boc-protected amine. The N4-H is a typical secondary amine.
Key Synthetic Transformations: A Comparative Discussion
N-Protecting Group Deprotection
The ease of removal of the protecting group is a critical factor in multi-step synthesis. The stability of the Boc group is known to be influenced by the electronic environment.
tert-Butyl 2-oxopiperazine-1-carboxylate: The electron-withdrawing effect of the adjacent lactam carbonyl group is expected to decrease the electron density on the nitrogen of the carbamate, thereby making the carbonyl oxygen less susceptible to protonation. This suggests that the Boc group in tert-butyl 2-oxopiperazine-1-carboxylate may be more stable to acidic conditions compared to the Boc group in standard N-Boc-piperazine. Consequently, harsher acidic conditions or longer reaction times might be necessary for complete deprotection.
N-Boc-piperazine: The Boc group is readily cleaved under standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1]
N-Cbz-piperazine: The Cbz group is stable to a wide range of acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[2] This provides orthogonality to the acid-labile Boc group.
N-Fmoc-piperazine: The Fmoc group is labile to basic conditions, typically using a solution of piperidine in dimethylformamide (DMF), offering another layer of orthogonality.[3]
Logical Relationship of Deprotection Orthogonality
Caption: Orthogonality of common N-protecting groups.
Reactivity of the Unprotected Nitrogen (N-H)
The nucleophilicity of the free secondary amine is crucial for subsequent functionalization reactions such as acylation and alkylation.
tert-Butyl 2-oxopiperazine-1-carboxylate: The presence of the C2-carbonyl group, an electron-withdrawing group, is expected to decrease the basicity and nucleophilicity of the distal N4-H. This may result in slower reaction rates for acylation and alkylation reactions compared to N-Boc-piperazine.
N-Boc-piperazine: The unprotected nitrogen in N-Boc-piperazine behaves as a typical secondary amine and readily participates in nucleophilic reactions.[1]
N-Cbz- and N-Fmoc-piperazine: Similar to N-Boc-piperazine, the unprotected nitrogen in these derivatives exhibits typical secondary amine reactivity.
Table 2: Predicted Relative Reactivity in N-Functionalization Reactions
Reaction
Reagent
tert-Butyl 2-oxopiperazine-1-carboxylate
N-Boc-piperazine
N-Cbz-piperazine
N-Fmoc-piperazine
N-Acylation
Acyl chloride
Moderate
High
High
High
N-Alkylation
Alkyl halide
Moderate
High
High
High
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing results. Below are representative procedures for key reactions involving N-Boc protected piperazines.
Protocol 1: N-Boc Deprotection of a Piperazine Derivative
Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (0.1-0.2 M).
Cool the solution to 0 °C in an ice bath.
Add TFA dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.
Protocol 2: N-Alkylation of a Mono-N-protected Piperazine
Materials:
Mono-N-protected piperazine (e.g., tert-butyl 2-oxopiperazine-1-carboxylate or N-Boc-piperazine) (1.0 eq)
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
Procedure:
To a solution of the mono-N-protected piperazine in anhydrous MeCN or DMF, add the base (K₂CO₃ or DIPEA).
Add the alkyl halide dropwise at room temperature.
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-16 hours, monitoring by TLC or LC-MS.
Upon completion, filter off any inorganic salts.
Concentrate the filtrate under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Experimental Workflow: N-Alkylation and Deprotection
Caption: General workflow for mono-alkylation of piperazine.
Conclusion
The presence of a C2-oxo group in tert-butyl 2-oxopiperazine-1-carboxylate introduces a significant electronic perturbation to the piperazine ring, distinguishing its reactivity from other N-protected analogues. While this modification is expected to increase the stability of the N-Boc group towards acidic cleavage, it may also temper the nucleophilicity of the distal nitrogen, potentially requiring more forcing conditions for N-functionalization reactions. In contrast, standard N-Boc, N-Cbz, and N-Fmoc piperazines offer a well-established and predictable reactivity profile, with a rich toolbox of orthogonal deprotection strategies. The choice of which N-protected piperazine to employ will ultimately depend on the specific synthetic route, the nature of other functional groups present in the molecule, and the desired reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and successful synthesis of complex piperazine-containing molecules.
A Comparative Guide to the Synthesis and Biological Evaluation of tert-Butyl Piperazine Carboxylate Analogs as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of a series of tert-butyl piperazine carboxylate analogs, focusing on their synthesis and biological activity as...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of tert-butyl piperazine carboxylate analogs, focusing on their synthesis and biological activity as potential GPR119 agonists. The G-protein coupled receptor 119 (GPR119) is a significant target in the therapeutic management of type-2 diabetes mellitus due to its role in regulating glucose homeostasis. The data and protocols presented here are based on a study that developed a novel series of 1,2,3-triazolo piperazine carboxylate derivatives.
Data Presentation: Synthesis and Biological Activity
A series of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates were synthesized and evaluated for their agonistic activity on the GPR119 receptor. The synthesis was achieved through a one-pot click chemistry reaction, yielding the desired products in high purity and with significant efficiency.[1] The biological activity was assessed in human embryonic kidney (HEK) 293 cells transfected with GPR119, with the half-maximal effective concentration (EC50) determined through luciferase activity assays.[1]
Table 1: Synthesis and Characterization of tert-Butyl Piperazine Carboxylate Analogs
Compound ID
R-Group
Isolated Yield (%)
Purity (%)
3a
-CH2CH2OH
90
>95
3b
-CH2CH2OCH3
92
>95
3c
-Ph
97
>95
3d
-PhF
95
>95
3e
-PhCN
96
>95
3f
-PhNO2
93
>95
3g
-PhSO2CH3
94
>95
Data sourced from a study on novel GPR119 agonists.[1]
Table 2: Comparative Biological Activity (EC50) of Lead Analogs against GPR119
Compound ID
R-Group
EC50 (nM)
3e
-PhCN
4.85
3g
-PhSO2CH3
5.10
AR231543
Reference Standard
4.78
EC50 values were determined in HEK-293 cells. The reference standard, AR231543, is a known potent GPR119 agonist.[1]
The initial screening revealed that analogs with -PhCN and -PhSO2CH3 substituents on the triazole ring demonstrated comparable agonistic activity to the reference standard, AR231543.[1]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation are provided below.
General Synthesis of tert-Butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates (3a-g)
The synthesis of the target compounds was performed using a copper(I)-catalyzed one-pot click chemistry reaction.[1]
Structure-activity relationship (SAR) studies of piperazinone derivatives
For Researchers, Scientists, and Drug Development Professionals The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activitie...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of piperazinone derivatives: a series of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors and a series of piperazinylquinoline derivatives as Respiratory Syncytial Virus (RSV) fusion inhibitors. This objective comparison is supported by experimental data to aid researchers in the design and development of novel therapeutics.
Piperazine Amides as c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are serine/threonine protein kinases that are members of the mitogen-activated protein kinase (MAPK) family. They are activated by various stress stimuli and are implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The following tables summarize the SAR of a series of piperazine amides developed as pan-JNK inhibitors.
Data Presentation: SAR of Piperazine Amides as JNK Inhibitors
Table 1: SAR of Modifications on the Phenyl Ring
Compound
R
JNK1 IC50 (µM)
JNK3 IC50 (µM)
4a
H
0.25
0.49
4b
2-F
0.11
0.22
4c
3-F
0.10
0.20
4d
4-F
0.15
0.35
4e
2-Cl
0.08
0.16
4f
3-Cl
0.07
0.15
4g
4-Cl
0.14
0.29
4h
2-Me
0.12
0.25
4i
3-Me
0.09
0.18
4j
4-Me
0.18
0.38
Data extracted from Shin, Y. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.
Table 2: SAR of Modifications on the Amide Group
Compound
R'
JNK1 IC50 (µM)
JNK3 IC50 (µM)
5a
Phenyl
0.25
0.49
5b
2-Pyridyl
0.18
0.37
5c
3-Pyridyl
0.15
0.31
5d
4-Pyridyl
0.13
0.27
5e
Thiophen-2-yl
0.21
0.43
5f
Furan-2-yl
0.28
0.55
Data extracted from Shin, Y. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.
Piperazinylquinoline Derivatives as RSV Fusion Inhibitors
Human Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a key target for antiviral drug development. The following table outlines the SAR of a series of piperazinylquinoline derivatives designed as RSV fusion inhibitors.
Data Presentation: SAR of Piperazinylquinoline Derivatives
Table 3: Anti-RSV Activity of Piperazinylquinoline Derivatives
Compound
R
EC50 (µM)
12
H
0.78
22
Benzyl
0.088
23
4-Fluorobenzyl
0.065
24
4-Chlorobenzyl
0.052
35
2-(Dimethylamino)ethyl
0.045
45
2-(Pyrrolidin-1-yl)ethyl
0.028
50
2-(Piperidin-1-yl)ethyl
0.033
Data extracted from Yu, J. et al. (2018). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.[1]
Experimental Protocols
JNK Kinase Inhibition Assay
The inhibitory activity of the piperazine amide derivatives against JNK1 and JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated-c-Jun substrate by the respective JNK enzyme.
Reagents and Materials : Recombinant human JNK1 and JNK3 enzymes, biotinylated-c-Jun (1-79) substrate, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), europium-labeled anti-phospho-c-Jun (Ser63) antibody, and streptavidin-allophycocyanin (SA-APC).
Assay Procedure :
Test compounds were serially diluted in DMSO and added to a 384-well plate.
JNK enzyme and biotinylated-c-Jun substrate were added to the wells.
The kinase reaction was initiated by the addition of ATP.
The plate was incubated at room temperature for 60 minutes.
The reaction was stopped by the addition of EDTA.
A detection mixture containing the europium-labeled antibody and SA-APC was added.
The plate was incubated for another 60 minutes at room temperature.
The TR-FRET signal was read on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
Data Analysis : The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
RSV Cytopathic Effect (CPE) Reduction Assay
The anti-RSV activity of the piperazinylquinoline derivatives was evaluated by their ability to protect HEp-2 cells from virus-induced CPE.[1]
Cells and Virus : HEp-2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). The Long strain of RSV was used for infection.
Assay Procedure :
HEp-2 cells were seeded in 96-well plates and incubated overnight.
The cell monolayers were washed and infected with RSV at a multiplicity of infection (MOI) of 0.01.
After a 2-hour adsorption period, the virus inoculum was removed, and the cells were washed.
Medium containing serial dilutions of the test compounds was added to the wells.
The plates were incubated for 4-5 days at 37°C in a 5% CO2 incubator until CPE was observed in the virus control wells.
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
Data Analysis : The EC50 values, the concentration of compound that protected 50% of cells from virus-induced CPE, were determined from the dose-response curves.[1]
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the point of intervention by piperazine amide inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Logical Flow of a Structure-Activity Relationship (SAR) Study
Caption: The iterative cycle of a typical structure-activity relationship (SAR) study.
Comparative Guide to the Quantification of tert-Butyl 2-Oxopiperazine-1-Carboxylate
Introduction tert-Butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring reaction yie...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
tert-Butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring reaction yield, purity, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
Performance Comparison
The choice of analytical method depends on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, available equipment, and the need for structural confirmation. The following table summarizes the key performance characteristics of the proposed methods.
Parameter
LC-MS/MS (MRM)
HPLC-UV
qNMR
Principle
Separation by chromatography, followed by selective mass-based detection of parent and fragment ions.[3]
Separation by chromatography, followed by non-selective detection based on UV absorbance.[1]
Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[4]
Selectivity
Very High
Moderate to Low
High
Sensitivity (LOQ)
Very High (~0.1 - 10 ng/mL)
Low (~1 - 10 µg/mL)
Moderate (~0.1 mg/mL)
Linearity (R²)
> 0.999
> 0.995
> 0.999
Accuracy (% Recovery)
95 - 105%
90 - 110%
98 - 102%
Precision (% RSD)
< 5%
< 10%
< 2%
Throughput
High
High
Low to Moderate
Primary Standard
Requires a purified, characterized standard of the analyte.
Requires a purified, characterized standard of the analyte.
Requires a certified internal standard (structurally unrelated).[5]
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[3] The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for unambiguous identification and quantification.[6]
Experimental Protocol
1. Sample Preparation:
Accurately weigh ~10 mg of the test sample.
Dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
Prepare a calibration curve by serial dilution of the stock solution in the same solvent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
Analyte: Precursor Ion (Q1): 201.1 [M+H]⁺; Product Ion (Q3): 145.1 (loss of isobutylene, -56 Da) or 101.1 (further fragmentation).
Note: These transitions must be optimized by infusing a standard solution of the analyte.
3. Data Analysis:
Integrate the peak area for the specified MRM transition.
Construct a linear calibration curve by plotting peak area against concentration.
Determine the concentration of the unknown samples from the calibration curve.
Workflow Diagram
LC-MS/MS quantification workflow.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for quantifying compounds that possess a UV chromophore.[1] For tert-butyl 2-oxopiperazine-1-carboxylate, the amide carbonyl group provides weak UV absorbance at low wavelengths (~205-220 nm), making this method feasible, though less sensitive than LC-MS.
Experimental Protocol
1. Sample Preparation:
Prepare stock, calibration, and QC samples as described for the LC-MS method, but at higher concentrations (e.g., 1 µg/mL to 500 µg/mL).
2. HPLC-UV Conditions:
HPLC System: Standard HPLC with a UV or Photodiode Array (PDA) detector.
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).
Construct a linear calibration curve and determine the concentration of unknown samples.
Workflow Diagram
HPLC-UV quantification workflow.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, often without needing a standard of the analyte itself.[4] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5]
Experimental Protocol
1. Sample Preparation:
Accurately weigh a specific amount of a certified internal standard (e.g., 5.00 mg of maleic acid) into an NMR tube.
Accurately weigh a specific amount of the sample containing tert-butyl 2-oxopiperazine-1-carboxylate (e.g., 20.00 mg) into the same NMR tube.
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
2. NMR Acquisition:
Spectrometer: 400 MHz or higher NMR spectrometer.
Experiment: Standard 1D Proton (¹H) NMR.
Key Parameters for Quantification:
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically > 30 seconds).
Pulse Angle: 90° flip angle.
Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the peaks of interest.[5]
3. Data Analysis:
Apply Fourier transform and perform phase and baseline correction.
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the tert-butyl protons at ~1.4 ppm) and a signal for the internal standard (e.g., the singlet for the vinyl protons of maleic acid at ~6.3 ppm).
Calculate the purity or concentration using the following formula[5]:
Where: I = Integral area, N = Number of protons for the signal, M = Molecular weight, W = Weight, P = Purity. Subscripts x and std refer to the analyte and standard, respectively.
A Comparative Guide to the Chiral Separation of tert-Butyl 2-Oxopiperazine-1-carboxylate Enantiomers
The enantioselective separation of tert-butyl 2-oxopiperazine-1-carboxylate is a critical step in the development of pharmaceuticals, where the chirality of a molecule can significantly influence its pharmacological and...
Author: BenchChem Technical Support Team. Date: December 2025
The enantioselective separation of tert-butyl 2-oxopiperazine-1-carboxylate is a critical step in the development of pharmaceuticals, where the chirality of a molecule can significantly influence its pharmacological and toxicological properties. This guide provides a comparative overview of potential starting methods for the chiral separation of this compound and its analogs, based on established chromatographic techniques. The experimental data and protocols presented are derived from the successful separation of structurally related N-Boc protected heterocycles and other piperazine derivatives, offering a robust starting point for method development.
Comparison of Chiral Separation Methodologies
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for chiral separations in the pharmaceutical industry.[1][2] The choice between these methods often depends on factors such as desired throughput, solvent consumption, and the specific physicochemical properties of the analyte. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including N-protected amino acids and heterocyclic compounds.[3][4]
The following table summarizes pertinent experimental data from the chiral separation of analogous compounds, providing a comparative basis for selecting a starting point for the separation of tert-butyl 2-oxopiperazine-1-carboxylate enantiomers.
The following protocols are detailed methodologies for the chiral separation of compounds structurally analogous to tert-butyl 2-oxopiperazine-1-carboxylate. These should serve as a strong foundation for the development of a specific method for the target compound.
Method 1: Chiral HPLC of a Piperazine Derivative (Analog)
This method was developed for the analysis of a piperazine derivative and demonstrates the utility of a polysaccharide-based CSP under normal phase conditions.[5]
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm).
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered through a 0.45 µm nylon filter and degassed prior to use.[5]
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Method 2: Chiral SFC for General Pharmaceutical Compounds
Supercritical Fluid Chromatography (SFC) offers a "greener" and often faster alternative to HPLC for chiral separations.[1] This general approach is highly applicable to a wide range of pharmaceutical compounds.[6]
Instrumentation: Supercritical Fluid Chromatography (SFC) system with a photodiode array (PDA) or mass spectrometric (MS) detector.
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak® series) is a good starting point.
Mobile Phase:
Supercritical Fluid: Carbon Dioxide (CO2).
Co-solvent: Methanol, Ethanol, or 2-Propanol. A typical starting point is a gradient of 5% to 50% co-solvent over several minutes.
Flow Rate: Typically between 2.0 and 5.0 mL/min for analytical scale.[6]
Back Pressure: 100-150 bar.
Column Temperature: 35-40°C.
Detection: PDA (e.g., 210-400 nm) or MS.
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Workflow for Chiral Method Development
The development of a successful chiral separation method is often an iterative process. The following diagram illustrates a logical workflow for this process.
Caption: A generalized workflow for the development of a chiral separation method.
This guide provides a foundational understanding and practical starting points for the chiral separation of tert-butyl 2-oxopiperazine-1-carboxylate enantiomers. Researchers should adapt and optimize these methods to suit their specific analytical requirements and instrumentation.
A Comparative Guide to Orthogonal Protection Strategies for tert-Butyl 2-Oxopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules and peptidomimetics, the 2-oxopiperazine scaffold is a valuable structural motif. The selective functionalization of i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and peptidomimetics, the 2-oxopiperazine scaffold is a valuable structural motif. The selective functionalization of its two nitrogen atoms is crucial for elaborating diverse molecular architectures. This guide provides an objective comparison of orthogonal protection strategies for the 2-oxopiperazine ring system, with a focus on tert-butyl 2-oxopiperazine-1-carboxylate (Boc-2-oxopiperazine) and its alternatives. We present a data-driven comparison of the most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data from analogous systems to inform your synthetic strategy.
The principle of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others under specific, non-interfering conditions. The choice between Boc, Cbz, and Fmoc is dictated by their distinct cleavage conditions, which forms the basis of a robust orthogonal strategy.
Performance Comparison of Protecting Groups for 2-Oxopiperazine
The following table summarizes the typical reaction conditions, yields, and deprotection methods for Boc, Cbz, and Fmoc protecting groups on the 2-oxopiperazine scaffold. The data is compiled from general procedures and analogous heterocyclic systems due to the limited direct comparative studies on 2-oxopiperazine itself.
Protecting Group
Reagent for Protection
Typical Protection Conditions
Typical Yield (%)
Deprotection Conditions
Boc
Di-tert-butyl dicarbonate (Boc)₂O
Base (e.g., NEt₃, DMAP), CH₂Cl₂ or THF, 0 °C to rt
90-98%
Strong Acid (e.g., TFA in CH₂Cl₂, or 4M HCl in dioxane)
Cbz
Benzyl chloroformate (Cbz-Cl)
Base (e.g., NaHCO₃), CH₂Cl₂/H₂O, 0 °C to rt
85-95%
Catalytic Hydrogenolysis (H₂, Pd/C)
Fmoc
Fmoc-Cl or Fmoc-OSu
Base (e.g., NaHCO₃), Dioxane/H₂O or DMF, rt
90-97%
Base (e.g., 20% Piperidine in DMF)
Orthogonal Protection and Deprotection Strategy
An effective orthogonal strategy allows for the sequential deprotection and functionalization of the two nitrogen atoms of the 2-oxopiperazine ring. For instance, one nitrogen can be protected with an acid-labile group (Boc) while the other is protected with a base-labile (Fmoc) or hydrogenolysis-labile (Cbz) group. This enables selective manipulation of one site while the other remains protected.
Safety & Regulatory Compliance
Safety
Essential Guide to the Safe Disposal of tert-Butyl 2-oxopiperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a det...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of tert-Butyl 2-oxopiperazine-1-carboxylate, a common reagent in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Key Safety Information Summary:
Hazard Category
GHS Classification (Typical for related compounds)
Recommended Precautions
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Avoid breathing dust. Use only in a well-ventilated area.[1][2]
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of tert-Butyl 2-oxopiperazine-1-carboxylate is to treat it as special chemical waste. This involves engaging a licensed professional waste disposal service.
1. Waste Identification and Segregation:
Clearly label a dedicated, sealable container for "tert-Butyl 2-oxopiperazine-1-carboxylate waste."
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Collection of Waste:
Collect all unused or surplus tert-Butyl 2-oxopiperazine-1-carboxylate, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent paper), in the designated waste container.
For spills, sweep up the solid material and place it in the waste container.[2] Avoid generating dust.
3. Container Management:
Keep the waste container tightly closed when not in use.
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
4. Arranging for Disposal:
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
Provide the waste disposal company with all available safety information for the compound.
5. Contaminated Packaging:
Dispose of the original product container as unused product, following the same procedure as for the chemical waste itself.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 2-oxopiperazine-1-carboxylate.
Caption: Disposal workflow for tert-Butyl 2-oxopiperazine-1-carboxylate.
It is imperative to consult your local, state, and federal regulations to ensure full compliance, as waste disposal requirements can vary. Always prioritize safety and environmental responsibility in the laboratory.
Essential Safety and Operational Guide for Handling tert-Butyl 2-oxopiperazine-1-carboxylate
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2-oxopiperazine-1-carboxylate. The following procedures ar...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2-oxopiperazine-1-carboxylate. The following procedures are based on best practices for handling similar piperazine derivatives and are intended to foster a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific GHS classifications for tert-Butyl 2-oxopiperazine-1-carboxylate are not detailed, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a comprehensive PPE plan is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications and Rationale
Eye and Face Protection
Safety Goggles and Face Shield
Chemical splash goggles compliant with ANSI Z.87.1 or European Standard EN166 are mandatory to prevent eye contact. A face shield should be worn over safety glasses for added protection, especially when there is a risk of splashing.[1][2][3]
Hand Protection
Chemical-Resistant Gloves
Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][2][5]
Body Protection
Laboratory Coat
A standard laboratory coat should be worn to prevent skin contact. For larger quantities or increased risk of splashing, a chemically resistant apron or suit may be necessary.[1][6]
Respiratory Protection
NIOSH/MSHA Approved Respirator
To be used when engineering controls are insufficient, if irritation is experienced, or when handling large quantities of the powder outside of a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]
Adherence to a strict operational workflow is critical for the safe handling of tert-Butyl 2-oxopiperazine-1-carboxylate.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of tert-Butyl 2-oxopiperazine-1-carboxylate.
Experimental Protocol:
Preparation: Before handling the compound, ensure that a certified chemical fume hood is in operation.[2] Don all required PPE as outlined in Table 1. Prepare and arrange all necessary laboratory equipment (e.g., glassware, spatulas, solvents) within the fume hood to minimize movement in and out of the workspace.
Weighing: Use an analytical balance inside a ventilated enclosure or a fume hood. Use appropriate weigh paper or a weighing boat. Tare the balance before dispensing the powder. Carefully transfer the desired amount of tert-Butyl 2-oxopiperazine-1-carboxylate using a clean spatula. Avoid creating dust.[2][6]
Dissolving: If preparing a solution, place the weighed compound into an appropriate flask or beaker. Slowly add the desired solvent to the vessel. Gently swirl or stir the mixture until the compound is fully dissolved.[2]
Reaction/Use: Carefully transfer the solution to the reaction apparatus using a pipette or syringe. Perform the experimental procedure, ensuring the apparatus remains within the fume hood.
Post-Handling Cleanup: Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the chemical. Clean the work surface of the fume hood thoroughly.
Personal Decontamination: Remove gloves and lab coat, avoiding contact with the outside surfaces. Wash hands thoroughly with soap and water.[3][6]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
Table 2: Disposal Guidelines
Waste Type
Collection Procedure
Labeling Requirements
Solid Waste
Collect in a designated, sealed, and puncture-resistant container. This includes contaminated gloves, weigh paper, and pipette tips.[2]
Label as "Hazardous Waste" with the full chemical name: "tert-Butyl 2-oxopiperazine-1-carboxylate".
Liquid Waste
Collect in a designated, sealed, and chemically compatible container. Do not mix with incompatible waste streams.[2]
Label as "Hazardous Waste" with the full chemical name and list all solvents present with their approximate concentrations.
Unused Product
Dispose of as hazardous waste in its original container or a properly labeled waste container. Do not pour down the drain.[3]
Label as "Hazardous Waste" with the full chemical name.